2-Chloro-3-methoxy-5-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGPBLSIXOYNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634325 | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75711-00-1 | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75711-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-3-methoxy-5-nitropyridine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-3-methoxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its characteristics, potential synthetic routes, and applications, with a focus on data presentation and experimental methodologies to support research and development efforts.
Core Properties and Data
This compound is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] Its reactivity is largely dictated by the presence of the chloro, methoxy, and nitro functional groups on the pyridine ring.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 75711-00-1 | [2][3][4] |
| Molecular Formula | C₆H₅ClN₂O₃ | [2][3] |
| Molecular Weight | 188.57 g/mol | [2][3] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane; slightly soluble in water. | [1] |
| Stability | Stable under recommended storage conditions. | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve the nitration of a substituted pyridine, followed by chlorination and subsequent methoxylation. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Nitration of 2-Amino-3-methoxypyridine
-
Objective: To introduce a nitro group at the 5-position of the pyridine ring.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-Amino-3-methoxypyridine to the cooled sulfuric acid with constant stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.
-
Add the cold nitrating mixture dropwise to the solution of 2-Amino-3-methoxypyridine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 2-Amino-3-methoxy-5-nitropyridine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Chlorination via Sandmeyer Reaction
-
Objective: To replace the amino group with a chloro group.
-
Procedure:
-
Dissolve the 2-Amino-3-methoxy-5-nitropyridine from the previous step in a cooled aqueous solution of hydrochloric acid.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product, this compound, with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Step 3: Purification
-
Objective: To purify the crude this compound.
-
Procedure:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol.
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
-
Spectral Data
While specific experimental spectra for this compound are not widely published, data for structurally similar compounds can provide an indication of the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the pyridine ring, likely as doublets, and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-Cl, C-O (methoxy), and N-O (nitro) stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies.
-
Mass Spectrometry: GC-MS data for this compound shows a top peak at m/z 188, corresponding to the molecular ion.[2]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[5] Its functional groups allow for diverse chemical modifications, making it a key component in the development of new drugs.
Role as a Synthetic Intermediate
The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The nitro group can be reduced to an amino group, which can then be further modified. This versatility makes it an important precursor for compounds with potential biological activities, including:
-
Antibacterial and Antifungal Agents: The pyridine scaffold is present in many antimicrobial drugs.
-
Anti-inflammatory Drugs: Modifications of the pyridine ring can lead to compounds with anti-inflammatory properties.[5]
The following diagram illustrates the general utility of this compound in medicinal chemistry.
Caption: General reaction pathways for the derivatization of this compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The provided data and proposed experimental protocols are intended to facilitate further investigation and application of this important chemical intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. 75711-00-1|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-3-methoxy-5-nitropyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 2-Chloro-3-methoxy-5-nitropyridine, a versatile building block in the synthesis of various pharmaceutical and agrochemical agents.
Nomenclature: IUPAC Name and Synonyms
The precise identification of a chemical compound is crucial for scientific communication and reproducibility. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for the compound is This compound [1]. In addition to its formal name, it is known by several synonyms in commercial and research contexts. A comprehensive list is provided in the table below for easy reference.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 75711-00-1[1][2] |
| Synonyms | Pyridine, 2-chloro-3-methoxy-5-nitro-[1] |
| 2-chloro-3-(methyloxy)-5-nitropyridine[1] | |
| 2-Chloro-3-methoxy-5-nitro-pyridine[2][3][4] |
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[3][5]. Its chemical structure, featuring a pyridine ring substituted with chloro, methoxy, and nitro groups, provides multiple reactive sites for further chemical modifications.
This compound is a valuable precursor for developing novel compounds with potential biological activities, including anti-inflammatory and antimicrobial properties[3]. For instance, it can be a starting material for creating herbicides and fungicides[3]. The nitro group can be reduced to an amino group, which can then undergo a variety of coupling reactions to build larger molecular scaffolds. The chlorine atom can be displaced by nucleophiles, allowing for the introduction of diverse functional groups.
Experimental Protocols
While specific, detailed experimental protocols for the direct use of this compound are often proprietary or published within specific research articles, general synthetic routes involving similar nitropyridine derivatives can provide insight into its reactivity.
A relevant example is the synthesis of Atevirdine, a non-nucleoside reverse transcriptase inhibitor studied for HIV treatment. The initial step in the synthesis of a key pyridylpiperazine moiety involves the aromatic displacement of the chlorine from 2-chloro-3-nitropyridine by piperazine[6]. This highlights a common reaction pathway for this class of compounds.
Another related synthesis is that of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride[7]. While not identical, this illustrates a typical chlorination reaction on a nitropyridine ring.
A general procedure for a nucleophilic aromatic substitution on a related compound, 2-chloro-5-nitropyridine, involves reacting it with an amine in a suitable solvent, often with heating. For example, reacting 2-chloro-5-nitropyridine with sodium methylate in methanol leads to the formation of 2-methoxy-5-nitropyridine[8]. This type of reaction is directly applicable to this compound.
Logical Relationship: Role as a Synthetic Intermediate
The primary role of this compound is as a foundational molecule for the synthesis of more complex, often biologically active, compounds. This logical relationship can be visualized as a starting point in a synthetic workflow.
Caption: Synthetic utility of this compound.
This diagram illustrates the logical flow from the starting material, this compound, through key reaction types to the final target molecules. The versatility of this compound stems from its ability to undergo multiple transformations, making it a valuable asset in synthetic chemistry.
References
- 1. This compound | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. This compound CAS: 75711-00-1 - Medicine Grade with Best Price [nbinnochem.com]
- 6. Atevirdine - Wikipedia [en.wikipedia.org]
- 7. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
Structure and molecular formula of 2-Chloro-3-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-methoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its structure, molecular formula, and key chemical properties. It also outlines a representative synthetic protocol and expected analytical characterizations, offering a valuable resource for researchers engaged in the design and synthesis of novel pharmaceutical agents.
Chemical Structure and Molecular Formula
This compound is a heterocyclic aromatic compound. The pyridine ring is substituted with a chlorine atom at the 2-position, a methoxy group at the 3-position, and a nitro group at the 5-position.
The molecular formula for this compound is C₆H₅ClN₂O₃ .[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₃ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| CAS Number | 75711-00-1 | [1] |
| Appearance | White powder or yellow crystalline solid | |
| Purity | ≥98% (as reported by commercial suppliers) | |
| Storage Conditions | Store at 0-8 °C |
Synthesis Pathway
The logical workflow for a potential synthesis is outlined in the diagram below.
Caption: A potential synthetic workflow for this compound.
Representative Experimental Protocol
Step 1: Nitration of 2-Chloro-3-hydroxypyridine
-
To a cooled (0-5 °C) solution of 2-chloro-3-hydroxypyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-chloro-3-hydroxy-5-nitropyridine.
Step 2: Methylation of 2-Chloro-3-hydroxy-5-nitropyridine
-
2-Chloro-3-hydroxy-5-nitropyridine is dissolved in a suitable solvent such as acetone or DMF.
-
A base, for example, potassium carbonate, is added to the solution, followed by the dropwise addition of a methylating agent like methyl iodide.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. The expected data is summarized below.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-Cl, C-O, C=N, C=C, and N-O (from the nitro group) stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol ). |
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The chloro and nitro groups are particularly useful functional handles for further chemical transformations. For instance, the chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, and the nitro group can be reduced to an amine, which can then be further functionalized. These properties make it an attractive starting material for the development of novel compounds with potential activities in areas such as:
-
Antimicrobial agents
-
Anti-inflammatory drugs
-
Agrochemicals , including herbicides and fungicides.[2]
Its utility as a building block allows for the systematic exploration of chemical space in the quest for new and effective therapeutic agents.
References
Technical Guide: Physicochemical Properties and Synthetic Applications of 2-Chloro-3-methoxy-5-nitropyridine (CAS 75711-00-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxy-5-nitropyridine, identified by CAS number 75711-00-1, is a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. Its chemical structure, featuring a pyridine ring substituted with a chloro, a methoxy, and a nitro group, imparts a unique reactivity profile that is instrumental in the development of novel therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important building block.
Chemical and Physical Properties
This compound is a yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O3 | --INVALID-LINK-- |
| Molecular Weight | 188.57 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline solid | [Various Suppliers] |
| Melting Point | 104-106 °C | [Various Suppliers] |
| Solubility | Soluble in methanol and dichloromethane; slightly soluble in water. | [Various Suppliers] |
| Boiling Point | 309.6±37.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.445±0.06 g/cm3 (Predicted) | --INVALID-LINK-- |
| pKa | -5.07±0.10 (Predicted) | --INVALID-LINK-- |
Spectral Data
Spectral data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (GC-MS): PubChem provides Gas Chromatography-Mass Spectrometry data, which can be valuable for confirming the molecular weight and fragmentation pattern of the compound.[1]
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the pyridine ring, which activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). This makes it a valuable precursor for introducing the 3-methoxy-5-nitropyridinyl moiety into various molecular scaffolds.
Its utility as a synthetic intermediate is demonstrated in the preparation of compounds with potential:
-
Antimicrobial and Anti-inflammatory Properties: The compound is a key building block in the synthesis of novel pharmaceuticals, including those with antibacterial and antifungal activities.[2]
-
Agrochemical Applications: It serves as a precursor for the development of pesticides, herbicides, and fungicides.[2]
A general workflow for the synthetic utility of this compound is depicted in the following diagram:
References
An In-depth Technical Guide to the Reactivity of 2-Chloro-3-methoxy-5-nitropyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxy-5-nitropyridine is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a leaving group (chloro) at the 2-position, an electron-donating methoxy group at the 3-position, and a strong electron-withdrawing nitro group at the 5-position, dictates its reactivity towards nucleophiles. This guide provides a comprehensive overview of the anticipated reactivity of this molecule, drawing upon the well-established principles of nucleophilic aromatic substitution (SNAr) on activated pyridine systems. While specific kinetic and quantitative data for this compound is not extensively available in public literature, this document extrapolates from closely related analogues to provide a robust predictive framework for its synthetic applications.
The pyridine ring is inherently electron-deficient, and the presence of a nitro group further enhances its electrophilicity, making it highly susceptible to nucleophilic attack. The chlorine atom at the C-2 position serves as a good leaving group, facilitating substitution reactions with a wide range of nucleophiles.[1] This reactivity profile makes this compound a valuable intermediate for the synthesis of diverse functionalized pyridines, which are prominent scaffolds in many bioactive molecules.[1][2]
General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles proceeds via a bimolecular addition-elimination mechanism, characteristic of SNAr reactions.[1] This process involves two key steps:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the 2-position, which is bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.[1]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the chloride ion, a good leaving group, to yield the final substituted product.
The overall rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.[1]
Reactivity with Various Nucleophiles: A Predictive Overview
Based on the reactivity of analogous chloronitropyridines, this compound is expected to react readily with a variety of soft and hard nucleophiles. The following sections outline the anticipated reactions and provide representative experimental protocols adapted from similar systems.
Amine Nucleophiles
The reaction of this compound with primary and secondary amines is expected to proceed efficiently to yield the corresponding 2-amino-3-methoxy-5-nitropyridine derivatives. These products are valuable intermediates in medicinal chemistry, for instance, in the synthesis of kinase inhibitors and other therapeutic agents. The reactions are typically carried out in a polar solvent, often in the presence of a base to neutralize the HCl generated.
Table 1: Predicted Reactivity with Amine Nucleophiles
| Nucleophile | Product | Expected Yield |
| Primary Amines (e.g., Benzylamine) | 2-(Benzylamino)-3-methoxy-5-nitropyridine | High |
| Secondary Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)-3-methoxy-5-nitropyridine | High |
| Anilines | 2-(Arylamino)-3-methoxy-5-nitropyridine | Moderate to High |
Note: Yields are predicted based on reactions with analogous compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine.[3]
Experimental Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol is adapted from the general procedure for the amination of 2-chloro-5-nitropyridine.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add benzylamine to the solution, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
-
Thiol Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions and are expected to react readily with this compound to form the corresponding 2-thioether derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion in situ.
Table 2: Predicted Reactivity with Thiol Nucleophiles
| Nucleophile | Product | Expected Yield |
| Alkanethiols (e.g., Ethanethiol) | 2-(Ethylthio)-3-methoxy-5-nitropyridine | High |
| Thiophenols | 2-(Arylthio)-3-methoxy-5-nitropyridine | High |
Note: Yields are predicted based on reactions with analogous compounds.
Experimental Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add this compound and anhydrous DMF.
-
Add thiophenol and potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Alkoxide Nucleophiles
Alkoxides, being strong nucleophiles, are expected to displace the chloride in this compound to furnish 2,3-dimethoxy-5-nitropyridine or other 2-alkoxy derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent, with a base such as sodium or potassium hydroxide, or the corresponding sodium/potassium alkoxide.
Table 3: Predicted Reactivity with Alkoxide Nucleophiles
| Nucleophile | Product | Expected Yield |
| Sodium Methoxide | 2,3-Dimethoxy-5-nitropyridine | High |
| Sodium Ethoxide | 2-Ethoxy-3-methoxy-5-nitropyridine | High |
Note: Yields are predicted based on reactions with analogous compounds such as 2-chloro-5-nitropyridine.[4]
Experimental Protocol 3: Reaction with Sodium Methoxide
This protocol is adapted from the synthesis of 2-methoxy-5-nitropyridine from 2-chloro-5-nitropyridine.[4]
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2-1.4 equiv)
-
Anhydrous methanol
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, add anhydrous methanol and, under stirring, add this compound.
-
Slowly add sodium methoxide to the mixture.
-
Heat the reaction to reflux and maintain for 1-2 hours.
-
After completion, cool the reaction and remove the methanol under reduced pressure.
-
Add ice-cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,3-dimethoxy-5-nitropyridine.
-
Experimental Workflow
The general workflow for conducting and analyzing the nucleophilic aromatic substitution reactions of this compound is depicted below.
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. Its reactivity is dominated by the SNAr mechanism, allowing for the facile displacement of the C-2 chloro substituent by a diverse range of nucleophiles, including amines, thiols, and alkoxides. While specific quantitative data for this particular substrate is sparse, the well-documented reactivity of analogous chloronitropyridines provides a strong foundation for predicting its behavior and for the rational design of synthetic routes. The experimental protocols provided in this guide, adapted from established literature, offer a starting point for researchers to explore the synthetic utility of this valuable intermediate in drug discovery and materials science. Further investigation into the precise reaction kinetics and substrate scope for this compound would be a valuable contribution to the field.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Chloro-3-methoxy-5-nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-methoxy-5-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the chloro, methoxy, and nitro substituents on the pyridine ring, make it a valuable intermediate in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the key features of this compound, including its chemical and physical properties, detailed synthetic approaches, and its applications, particularly in the realm of drug discovery and agrochemical development.
Core Molecular Features and Properties
This compound is a substituted pyridine with the chemical formula C₆H₅ClN₂O₃. The strategic placement of an electron-withdrawing nitro group and a halogen, alongside an electron-donating methoxy group, imparts a distinct reactivity profile to the molecule, making it an attractive building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₂O₃ | [1] |
| Molecular Weight | 188.57 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [2][3] |
| Melting Point | 104-106 °C | [3] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane; slightly soluble in water. | [3] |
| CAS Number | 75711-00-1 | [1] |
Structural Features
The pyridine ring, a core scaffold in many biologically active compounds, is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group at the 5-position and the chloro group at the 2-position. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution reactions, a key strategy for its derivatization. The methoxy group at the 3-position, being electron-donating, modulates the overall electronic nature and can influence the regioselectivity of reactions.
Synthesis and Characterization
Caption: A plausible synthetic pathway to this compound.
Experimental Protocols (Representative)
The following protocols are based on the synthesis of key intermediates and related compounds and can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine [4][5]
This chlorination step is a common transformation in pyridine chemistry.
-
Materials: 2-Hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), ice water, sodium hydroxide (NaOH) solution (40 wt%), dichloromethane.
-
Procedure:
-
In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mole), and phosphorus pentachloride (25.0 g, 0.12 mole).
-
Stir the mixture and heat to 100-105 °C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into ice water (120 g) with vigorous stirring.
-
Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer three times with dichloromethane (60 g each).
-
Combine the organic phases, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate.
-
Distill off the dichloromethane to obtain 2-chloro-5-nitropyridine.
-
Protocol 2: Methoxylation (Hypothetical Adaptation)
While a specific protocol for the methoxylation of a di-substituted nitropyridine to yield the target molecule is not available, a general approach for the methoxylation of a chloropyridine can be proposed.
-
Materials: 2-Chloro-5-nitropyridine (or a suitable precursor), sodium methoxide, methanol.
-
Procedure:
-
Dissolve the chloro-nitropyridine starting material in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at a controlled temperature.
-
The reaction would likely proceed via a nucleophilic aromatic substitution mechanism where the methoxide ion displaces a suitable leaving group. The exact position of methoxylation would depend on the starting material and reaction conditions.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product with an organic solvent.
-
Purification would likely be achieved by column chromatography or recrystallization.
-
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its structure.
2.2.1. ¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electronic effects of the substituents. A singlet corresponding to the methoxy group protons would be observed in the upfield region. The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms of the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C-H stretching (methoxy): ~2850-2950 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹[6]
-
Asymmetric and symmetric NO₂ stretching: ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively.
-
Aryl ether C-O stretching: ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric).[6]
-
C-Cl stretching: ~600-800 cm⁻¹
2.2.3. Mass Spectrometry
The mass spectrum under electron ionization (EI) would show a molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.[7] Fragmentation would likely involve the loss of small neutral molecules such as NO₂, CO, and CH₃ radical from the methoxy group.[8][9]
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial building block for the synthesis of more complex molecules with potential biological activity.[2] Its utility stems from the ability to selectively modify the different positions on the pyridine ring.
Pharmaceutical Development
The nitropyridine scaffold is present in a number of compounds with diverse pharmacological activities. Derivatives of this compound are explored for their potential as:
-
Antibacterial and Antifungal Agents: The presence of the nitro group can be a key pharmacophore for antimicrobial activity.[2]
-
Anti-inflammatory Agents: The pyridine core is a common feature in many anti-inflammatory drugs.[2]
-
Anticancer Agents: Certain nitropyridine derivatives have demonstrated cytotoxic effects on cancer cell lines.[10]
-
Enzyme Inhibitors: The molecule can serve as a scaffold for the design of inhibitors targeting specific enzymes involved in disease pathways.[10]
Caption: Synthetic utility of this compound in generating bioactive molecules.
Agrochemicals
Similar to its role in pharmaceuticals, this molecule is a valuable precursor in the agrochemical industry.[2] It is used in the development of:
-
Pesticides: Targeting specific pests while aiming for minimal environmental impact.[2]
-
Herbicides and Fungicides: The functional groups on the pyridine ring can be modified to create compounds with potent herbicidal or fungicidal properties.[2]
Safety and Handling
This compound should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a key heterocyclic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined reactivity, governed by its unique substitution pattern, allows for the rational design and synthesis of a diverse range of functional molecules. This guide has provided a comprehensive overview of its core features, synthetic strategies, and applications, serving as a valuable resource for researchers in the field. Further exploration of its derivatization and biological evaluation is warranted to fully exploit its potential in various scientific disciplines.
References
- 1. This compound | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS:75711-00-1 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 4. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Buy 2-Chloro-5-ethoxy-3-nitropyridine [smolecule.com]
Unlocking New Frontiers in Research: A Technical Guide to the Applications of 2-Chloro-3-methoxy-5-nitropyridine
For Immediate Release
A comprehensive technical guide detailing the potential research applications of the versatile chemical intermediate, 2-Chloro-3-methoxy-5-nitropyridine, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its synthesis, reactivity, and its role as a key building block in the creation of novel compounds with significant therapeutic and agricultural potential.
This compound, a substituted pyridine derivative, is a valuable scaffold in medicinal chemistry and agrochemical research. Its unique arrangement of a chloro, methoxy, and nitro group on the pyridine ring provides a platform for diverse chemical modifications, leading to the development of a wide range of biologically active molecules. This guide summarizes the current understanding of this compound and explores its potential in developing new kinase inhibitors, antifungal agents, and herbicides.
Core Chemical Properties and Synthesis
This compound is a stable solid under recommended storage conditions.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 75711-00-1[2] |
| Molecular Formula | C₆H₅ClN₂O₃[2] |
| Molecular Weight | 188.57 g/mol [2] |
| Appearance | Yellow crystalline solid[1] |
| Purity | ≥ 98% (HPLC) |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane; slightly soluble in water[1] |
A general workflow for the synthesis of such intermediates is depicted below.
Figure 1: A generalized synthetic workflow for the preparation of this compound based on analogous compounds.
Reactivity and Functionalization
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, which is further enhanced by the electron-withdrawing nitro group. This makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This key reaction allows for the introduction of a wide variety of functional groups, making it a versatile intermediate.[5]
Common nucleophiles used in reactions with similar 2-chloropyridine derivatives include primary and secondary amines, thiols, and alkoxides.[5] The reaction with amines is particularly significant as it opens the door to a vast array of derivatives with potential biological activity.
Figure 2: Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of this compound.
Potential Research Applications
Kinase Inhibitors in Oncology
The pyridine scaffold is a common feature in many approved kinase inhibitors. The abnormal activation of Janus kinases (JAKs) is implicated in various myeloproliferative neoplasms and inflammatory diseases.[6] Derivatives of 2-aminopyridine have shown potent and selective inhibitory activity against JAK2.[6]
This compound can serve as a starting material for the synthesis of a library of 2-amino-3-methoxy-5-nitropyridine derivatives. Subsequent reduction of the nitro group to an amine would provide a diaminopyridine scaffold, a key intermediate in the synthesis of various kinase inhibitors, including those targeting the JAK-STAT signaling pathway.[7]
Potential Signaling Pathway Involvement:
Figure 3: The JAK-STAT signaling pathway, a potential target for inhibitors derived from this compound.
Quantitative Data on Related Compounds:
While specific data for derivatives of this compound is not yet published, a related 2-aminopyridine derivative, compound 21b , has demonstrated high inhibitory activity against JAK2 with an IC50 of 9 nmol/L.[6] This compound also showed significant antiproliferative activity against HEL cells and inhibited the phosphorylation of JAK2 and its downstream signaling pathway.[6]
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity |
| 21b (related 2-aminopyridine) | JAK2 | 9 | 276-fold over JAK1, 184-fold over JAK3 |
Antifungal Agents
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. Novel pyridine amides have been synthesized and shown to have potent antifungal activity against Candida albicans and Aspergillus fumigatus.[8] The mechanism of action for some of these compounds is believed to be the inhibition of Gwt1 protein in the GPI biosynthetic pathway.[8]
This compound can be utilized to synthesize a variety of pyridine-based compounds to be screened for antifungal properties. Nucleophilic substitution with various amines or thiols, followed by further functionalization, could lead to novel antifungal candidates.
Quantitative Data on Related Compounds:
A pyridine carbonitrile derivative, compound 3b , exhibited antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 25 μg/ml, which is comparable to the standard drug miconazole.[9]
| Compound | Fungal Strain | MIC (μg/ml) |
| 3b (related pyridine derivative) | Candida albicans | 25 |
| Miconazole (Standard) | Candida albicans | 25 |
Herbicides
Substituted pyridine derivatives have been successfully developed as commercial herbicides.[10] These compounds can act as inhibitors of various biological pathways in plants, such as the photosystem II (PSII) electron transport chain.[11] The structural diversity that can be achieved starting from this compound makes it an attractive scaffold for the discovery of new herbicidal compounds.
Quantitative Data on Related Compounds:
A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share a substituted aminoacrylate moiety that could potentially be introduced onto the pyridine ring, have shown excellent herbicidal activities. For instance, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate was effective even at a dose of 75 g/ha.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[1]
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), ADP-Glo™ Kinase Assay Kit (Promega), and 384-well white plates.
-
Procedure:
-
Add kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add serially diluted test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Figure 4: Workflow for an in vitro kinase inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[12]
-
Materials: Standardized liquid culture medium (e.g., RPMI-1640), microdilution plates, test compound (serially diluted), and a defined inoculum of the fungal organism.
-
Procedure:
-
Prepare two-fold serial dilutions of the test compound in the microdilution plates.
-
Add a standardized inoculum of the fungal organism to each well.
-
Incubate the plates at a specified temperature for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the growth control. This can be assessed visually or using a spectrophotometer.
-
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel bioactive compounds. Its reactivity allows for the introduction of diverse functionalities, leading to the development of potential drug candidates and agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in addressing unmet needs in medicine and agriculture. This guide provides a foundational resource for scientists and researchers to embark on such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 2-Chloro-3-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 2-Chloro-3-methoxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity, skin irritation, and serious eye irritation.[2]
1.1. GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
1.2. Hazard Pictograms
![]()
Signal Word: Warning [2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C6H5ClN2O3[2] |
| Molecular Weight | 188.57 g/mol [2] |
| Appearance | Off-white to yellow solid[3] |
| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon)[3] |
Toxicological Data
Currently, specific quantitative toxicity data such as LD50 and LC50 values for this compound are not available in the searched literature. The GHS classification indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.[2]
Experimental Protocols
4.1. Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound. The following diagram illustrates the recommended PPE workflow.
4.1.1. Glove Selection
Given the chemical nature of this compound as a nitroaromatic and chlorinated pyridine derivative, the selection of appropriate glove material is critical. Butyl rubber gloves are recommended for handling a wide variety of chemicals, including nitrocompounds and are a suitable choice.[4] Nitrile gloves also offer good resistance to many chemicals, but their effectiveness against this specific compound should be verified.[5] It is crucial to consult the glove manufacturer's chemical resistance charts for specific breakthrough times.
4.2. Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The recommended storage temperature is between 2-8°C under an inert atmosphere.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
4.3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE. For solid spills, gently sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Collect the spilled material and absorbent into a sealed, labeled container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent. For nitropyridine derivatives, a solution of a reducing agent followed by a thorough wash with soap and water can be effective, though specific procedures should be validated.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
The following diagram outlines the logical flow for managing a chemical spill:
4.4. Disposal
Chemical waste must be disposed of in accordance with all applicable regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 75711-00-1 [amp.chemicalbook.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 6. merckmillipore.com [merckmillipore.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
GHS hazard classification of 2-Chloro-3-methoxy-5-nitropyridine
An In-depth Technical Guide on the GHS Hazard Classification of 2-Chloro-3-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for this compound (CAS No: 75711-00-1). The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior and potential exposure routes.
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O3 | PubChem |
| Molecular Weight | 188.57 g/mol | PubChem[1] |
| Appearance | Yellow crystalline solid | Chemical Supplier Data |
| Melting Point | 104-106 °C | Chemical Supplier Data[2] |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane; slightly soluble in water. | Chemical Supplier Data[2] |
GHS Hazard Classification
This compound has been classified under the GHS framework based on its potential health hazards. The following table summarizes its classification, corresponding hazard statements, and pictograms.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement (H-Code) |
| Acute Toxicity, Oral | Category 4 | Exclamation Mark | Warning | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | Exclamation Mark | Warning | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | Category 4 | Exclamation Mark | Warning | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation[2] |
Precautionary Statements
The precautionary statements provide recommended measures to minimize or prevent adverse effects resulting from exposure to this compound.
| Type | P-Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] | |
| Response | P301 + P317 | IF SWALLOWED: Get medical help.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P317 | Get medical help. | |
| P319 | Get medical help if you feel unwell.[2] | |
| P321 | Specific treatment (see supplemental first aid instructions on this label).[2] | |
| P330 | Rinse mouth.[2] | |
| P332 + P317 | If skin irritation occurs: Get medical help.[2] | |
| P337 + P317 | If eye irritation persists: Get medical help.[2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the GHS classification of this compound are not publicly available. The classification is typically based on a combination of existing data, computational models, and, where necessary, experimental testing according to established guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).
The general process for hazard classification involves:
-
Data Collection: Gathering all available information on the substance's properties, including results from in vivo and in vitro studies, physicochemical data, and human experience.
-
Weight of Evidence Analysis: Evaluating the quality and consistency of the data to determine the intrinsic hazards.
-
Comparison with GHS Criteria: Matching the evaluated data against the specific criteria for each hazard class and category as defined in the GHS Purple Book.
Signaling Pathways and Toxicological Mechanisms
The specific molecular mechanisms and signaling pathways for the toxicity of this compound have not been extensively elucidated in publicly accessible literature. However, studies on related nitropyridine derivatives suggest that their toxicity may be linked to their chemical structure, which can interact with biological macromolecules. For some nitropyridines, mechanisms involving oxidative stress or interaction with DNA have been proposed, particularly in microbiological systems. Further research is needed to determine the precise toxicological pathways relevant to human health.
Visualizations
GHS Hazard Assessment Workflow
The following diagram illustrates the logical workflow for GHS hazard identification and subsequent safety communication for a chemical substance like this compound.
Caption: Logical workflow for GHS hazard assessment and communication.
Safe Handling Protocol
This diagram outlines the essential steps for the safe handling of this compound in a laboratory setting, based on its GHS classification.
Caption: Safe handling protocol for laboratory use.
References
- 1. This compound | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS:75711-00-1 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. justinlavallee.pages.cba.mit.edu [justinlavallee.pages.cba.mit.edu]
Stability and Storage of 2-Chloro-3-methoxy-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3-methoxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific, publicly accessible stability data for this compound, this guide incorporates information from safety data sheets, supplier recommendations, and scientific principles related to the stability of analogous chemical structures, such as other nitropyridine derivatives.
Summary of Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available data.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to 8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |
| Light | Store in the dark | To prevent photodegradation, a common pathway for nitroaromatic compounds. |
| Moisture | Store in a dry environment | To prevent hydrolysis of the chloro and methoxy groups.[1] |
| Container | Tightly sealed | To maintain the inert atmosphere and prevent moisture ingress. |
General Chemical Stability
This compound is generally considered to be stable when stored under the recommended conditions.[1] The molecule possesses several functional groups that can be susceptible to degradation under stress conditions such as high temperature, exposure to light, and the presence of moisture or reactive chemicals.
The primary points of potential reactivity on the molecule are:
-
The Chloro Group: Susceptible to nucleophilic substitution.
-
The Nitro Group: Can be reduced or participate in photochemical reactions.
-
The Pyridine Ring: Can be susceptible to oxidation or reduction under harsh conditions.
-
The Methoxy Group: Can undergo hydrolysis under acidic conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of similar compounds, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the chloro group can be hydrolyzed to a hydroxyl group, and the methoxy group can be cleaved to a hydroxyl group.
-
Photodegradation: Aromatic nitro compounds are often susceptible to photodegradation. Upon exposure to UV light, the nitro group can be reduced or involved in rearrangements, leading to a variety of degradation products.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. Thermal decomposition of similar compounds can lead to the release of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[2]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group in the presence of reducing agents.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment (General)
While specific protocols for this compound are not available, the following are general methodologies for assessing the stability of chemical compounds, which can be adapted for this specific molecule.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.
Objective: To generate degradation products under various stress conditions to establish degradation pathways and develop stability-indicating analytical methods.
General Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to high temperatures (e.g., 80°C, 100°C) for a defined period.
-
Photostability: Expose a solid sample or a solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Long-Term Stability Study
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.
General Protocol:
-
Sample Preparation: Store multiple batches of this compound in its intended container-closure system under the recommended storage conditions (e.g., 5°C ± 3°C).
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Analyze the samples for purity, appearance, and the presence of any degradation products using a validated stability-indicating method.
-
Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time to establish a retest date or shelf life.
Incompatible Materials
To prevent degradation and ensure safety, avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
Handling and Safety Precautions
When handling this compound, it is important to adhere to the following safety precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: A logical workflow for the stability assessment of a chemical compound.
Disclaimer: The information provided in this guide is intended for experienced professionals and is based on the best available data at the time of publication. It is essential to consult the specific documentation provided by the supplier and to conduct your own risk assessments and stability studies to ensure the material's suitability for your intended use.
References
Methodological & Application
Synthesis of 2-Chloro-3-methoxy-5-nitropyridine: A Detailed Protocol for a Key Pharmaceutical Intermediate
Introduction
2-Chloro-3-methoxy-5-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.[1] Its synthesis from the readily available 2-hydroxy-5-nitropyridine is a multi-step process that requires careful control of reaction conditions. This application note provides a detailed protocol for the synthesis, focusing on the initial chlorination of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine, a well-documented and crucial step. Furthermore, this document discusses the subsequent, more challenging introduction of the methoxy group at the 3-position to yield the final product.
Part 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
The conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine is a standard chlorination reaction. Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being common choices.[2][3][4] The following protocol is a representative procedure based on literature reports.
Experimental Protocol: Chlorination of 2-Hydroxy-5-nitropyridine
This protocol describes the synthesis of 2-chloro-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride.
Materials and Equipment:
-
2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-5-nitropyridine (1.0 eq), phosphorus oxychloride (3.0-5.0 eq), and phosphorus pentachloride (1.2-1.5 eq).[2][3]
-
Heat the reaction mixture to 100-105°C and maintain this temperature for 3-5 hours, with continuous stirring.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to quench the excess phosphorus halides.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-chloro-5-nitropyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the chlorination of 2-hydroxy-5-nitropyridine.
| Parameter | Value | Reference |
| Molar Ratio (2-hydroxy-5-nitropyridine : PCl₅ : POCl₃) | 1 : 1.2 : excess | [2] |
| Reaction Temperature | 100-105 °C | [2] |
| Reaction Time | 5 hours | [2] |
| Yield | 81-95% | [2][5] |
| Purity (by HPLC/GC) | >99% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the Synthesis of 2-Chloro-5-nitropyridine.
Part 2: Synthesis of this compound
The introduction of a methoxy group at the 3-position of the 2-chloro-5-nitropyridine intermediate is a significant challenge. A direct methoxylation at this position is not readily described in the scientific literature based on the performed searches. The chloro group at the 2-position is activated towards nucleophilic substitution, and as such, reaction with a methoxide source would likely lead to the formation of 2-methoxy-5-nitropyridine.[5]
Proposed Synthetic Pathway
A plausible, albeit hypothetical, synthetic route to obtain this compound could involve starting from a different precursor that already contains the desired 3-methoxy group. One such conceptual pathway is outlined below. It is important to note that this is a proposed route and would require experimental validation.
Conceptual Synthetic Steps:
-
Nitration of 3-methoxy-2-pyridone: The synthesis could commence with the nitration of 3-methoxy-2-pyridone to introduce the nitro group at the 5-position.
-
Chlorination of 3-methoxy-5-nitro-2-pyridone: The resulting 3-methoxy-5-nitro-2-pyridone could then be subjected to a chlorination reaction, similar to the one described in Part 1, to convert the hydroxyl group at the 2-position to a chloro group.
Logical Relationship Diagram for Proposed Synthesis
Caption: Proposed Synthetic Pathway.
The synthesis of this compound from 2-hydroxy-5-nitropyridine is a multi-step process. While the initial chlorination to 2-chloro-5-nitropyridine is a straightforward and high-yielding reaction, the subsequent introduction of the 3-methoxy group is not trivial. The proposed alternative synthetic route starting from 3-methoxy-2-pyridone presents a plausible strategy for obtaining the target molecule. Further research and experimental work are necessary to establish a definitive and optimized protocol for the synthesis of this important pharmaceutical intermediate. This application note provides researchers and drug development professionals with a solid foundation for the synthesis of 2-chloro-5-nitropyridine and a strategic direction for the synthesis of the more complex this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloro-3-methoxy-5-nitropyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-3-methoxy-5-nitropyridine as a versatile building block in the synthesis of pharmaceutical intermediates. This key intermediate is particularly valuable for the development of novel therapeutic agents, including kinase inhibitors and other bioactive molecules.[1] The presence of a chloro, a methoxy, and a nitro group on the pyridine ring allows for a range of chemical transformations, offering multiple pathways for the synthesis of complex molecular architectures.
Overview of Synthetic Applications
This compound is a highly reactive scaffold amenable to two primary types of transformations crucial for pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAг) and Palladium-Catalyzed Cross-Coupling reactions. The electron-withdrawing nitro group strongly activates the pyridine ring, facilitating the displacement of the chloride at the C2 position.
Key applications include the synthesis of:
-
Kinase inhibitors (e.g., GSK-3 inhibitors)
-
Anti-cancer agents
-
Antibacterial and antifungal compounds[1]
-
Anti-inflammatory agents[1]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for introducing a variety of nucleophiles, particularly amines, onto the pyridine ring. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, leading to the formation of a new carbon-nucleophile bond.
General Experimental Protocol for SNAr with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperazine, aniline derivative)
-
Base (e.g., K₂CO₃, Et₃N, or excess amine)
-
Solvent (e.g., DMF, DMSO, EtOH, or MeCN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Add the desired solvent and stir until the starting material is fully dissolved.
-
Add the amine (1.1-2.0 eq) and the base (1.5-2.0 eq, if required).
-
The reaction mixture is heated to a temperature ranging from room temperature to 120 °C, depending on the reactivity of the amine.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Quantitative Data for SNAr Reactions
While specific data for this compound is limited, the following table provides expected yields based on reactions with analogous chloronitropyridine substrates.
| Nucleophile (Amine) | Product | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| Piperidine | 2-(Piperidin-1-yl)-3-methoxy-5-nitropyridine | PEG 400 | - | 120 | 85-95 | Adapted from[2] |
| Morpholine | 2-(Morpholino)-3-methoxy-5-nitropyridine | PEG 400 | - | 120 | 90-98 | Adapted from[2] |
| Aniline | N-phenyl-3-methoxy-5-nitropyridin-2-amine | DMSO | K₂CO₃ | 100 | 70-85 | Adapted from[3] |
| Substituted Anilines | N-(substituted-phenyl)-3-methoxy-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100-120 | 65-90 | Adapted from[3] |
Note: Yields are estimates based on similar reported reactions and may vary for this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the C2 position of the pyridine ring.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table summarizes expected yields for Suzuki-Miyaura coupling reactions based on data from similar chloropyridine substrates.
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | 2-Phenyl-3-methoxy-5-nitropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-85 | Adapted from[4] |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-methoxy-5-nitropyridine | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 75-90 | Adapted from[5] |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-3-methoxy-5-nitropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 65-80 | Adapted from[5] |
Note: Yields are estimates based on similar reported reactions and may vary for this compound.
Application in the Synthesis of GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways.[3][6] Its dysregulation has been implicated in a variety of diseases, including CNS disorders and cancer, making it an attractive therapeutic target.[7] this compound can serve as a starting material for the synthesis of potent and selective GSK-3 inhibitors.
GSK-3 Signaling Pathway
The diagram below illustrates a simplified representation of the GSK-3 signaling pathway, highlighting its central role in integrating signals from various upstream pathways, such as the Wnt and PI3K/Akt pathways.[2][6]
Caption: Simplified GSK-3 signaling pathway.
Synthetic Workflow for a GSK-3 Inhibitor Precursor
The following workflow illustrates the synthesis of a key intermediate for a potential GSK-3 inhibitor, starting from this compound.
Caption: Synthetic workflow for a GSK-3 inhibitor precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
Application of 2-Chloro-3-methoxy-5-nitropyridine in Agrochemical Development: A Focus on Sulfonylurea Herbicide Synthesis
Introduction
2-Chloro-3-methoxy-5-nitropyridine is a versatile chemical intermediate with significant potential in the development of novel agrochemicals.[1] Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group, makes it an attractive building block for the synthesis of various biologically active molecules, including herbicides and fungicides.[1] This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals known for their high efficacy at low application rates.
Application in the Synthesis of Nicosulfuron Analogs
While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available literature, its structure lends itself to the synthesis of analogs of potent herbicides such as Nicosulfuron. Nicosulfuron is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3] The pyridine moiety is a key component of nicosulfuron's structure.
The following sections outline a proposed synthetic pathway and detailed experimental protocols for the synthesis of a Nicosulfuron analog starting from this compound.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step process to construct the sulfonylurea bridge and link the substituted pyridine and pyrimidine rings, characteristic of nicosulfuron.
Caption: Proposed synthetic route for a Nicosulfuron analog.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the synthesis of a nicosulfuron analog from this compound. These protocols are based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of 2-Amino-3-methoxy-5-nitropyridine
This protocol describes the amination of this compound.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 18.8 g (0.1 mol) of this compound in 100 mL of ethanol.
-
To the stirred solution, add 50 mL of aqueous ammonia (28-30%).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-Amino-3-methoxy-5-nitropyridine.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 16.9 g |
| Expected Yield | 15.2 - 16.1 g (90-95%) |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of 2-(Aminosulfonyl)-N,N-dimethylnicotinamide (Nicosulfuron Intermediate)
This protocol outlines a general procedure for the synthesis of a key intermediate for nicosulfuron, which can be adapted for the analog.
Materials:
-
2-Chloro-N,N-dimethylnicotinamide
-
Sodium Sulfide
-
Sulfur
-
Chlorine gas
-
Aqueous Ammonia
-
Various solvents (e.g., Dichloroethane)
-
Reaction vessel with gas inlet
Procedure:
-
Thiolation: React 2-chloro-N,N-dimethylnicotinamide with sodium polysulfide (prepared in situ from sodium sulfide and sulfur) to form 2-mercapto-N,N-dimethylnicotinamide.[4]
-
Oxidative Chlorination: Dissolve the resulting thiol in a suitable solvent and bubble chlorine gas through the solution to form 2-(chlorosulfonyl)-N,N-dimethylnicotinamide.[1]
-
Amination: React the sulfonyl chloride with aqueous ammonia to yield 2-(aminosulfonyl)-N,N-dimethylnicotinamide.[1][4]
Quantitative Data for Nicosulfuron Intermediate Synthesis:
| Step | Reactants | Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thiolation | 2-chloro-N,N-dimethylnicotinamide, Na2S, S | Water | Reflux | 16 | ~85 | >95 | [4] |
| Oxidative Chlorination | 2-mercapto-N,N-dimethylnicotinamide, Cl2 | Dichloroethane | 0-10 | 1-3 | ~90 | >97 | [1] |
| Amination | 2-(chlorosulfonyl)-N,N-dimethylnicotinamide, NH3(aq) | Dichloroethane | 60 | 3 | 95 | >98 | [1] |
Protocol 3: Synthesis of Nicosulfuron
This protocol describes the final coupling step to form nicosulfuron.
Materials:
-
2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide
-
2-Amino-4,6-dimethoxypyrimidine
-
Triethylamine
-
Acetonitrile
-
Reaction flask with stirrer
Procedure:
-
In a reaction flask, dissolve 2-amino-4,6-dimethoxypyrimidine in acetonitrile.
-
Add triethylamine as a base.
-
Slowly add a solution of 2-(isocyanatosulfonyl)-N,N-dimethylnicotinamide in acetonitrile to the mixture at a controlled temperature (e.g., 5-10 °C).[5]
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.
-
The product can be isolated by filtration and purified by recrystallization.
Quantitative Data for Nicosulfuron Synthesis:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide | 2-Amino-4,6-dimethoxypyrimidine | Triethylamine | Acetonitrile | 40 | 3 | 98 | 98.7 | [1] |
| Pyrimidine urea | Pyridinesulfonyl chloride | Triethylamine | Dichloromethane | 5-10 | 1 | 93.1 | 96.3 | [5] |
Biological Signaling Pathway
Sulfonylurea herbicides, including nicosulfuron, act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[6]
References
- 1. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 2. iskweb.co.jp [iskweb.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]
- 5. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 6. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. 2-Chloro-3-methoxy-5-nitropyridine is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of novel compounds. The chlorine atom at the 2-position, activated by the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring, is the primary site for cross-coupling reactions.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of this compound with various boronic acids. The protocols are based on established methods for structurally similar chloropyridines and provide a solid foundation for reaction optimization.
Key Considerations for Suzuki Coupling of this compound
-
C-Cl Bond Activation: Aryl chlorides are generally less reactive than their bromide or iodide counterparts in Suzuki couplings, often necessitating more active catalytic systems. The electron-donating methoxy group at the 3-position may slightly decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, making the choice of catalyst and ligand critical.
-
Catalyst and Ligand Selection: The success of the coupling reaction is highly dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands are frequently required to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle. Common choices include Buchwald ligands like SPhos and XPhos.
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for an efficient reaction. The base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system often consists of an organic solvent like dioxane, toluene, or THF, frequently with the addition of water to aid in the dissolution of the base and facilitate the reaction.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure reproducibility. Degassing the solvents prior to use is a common and recommended practice.
Experimental Protocols
The following protocols are based on successful Suzuki-Miyaura couplings of structurally similar chloropyridines and provide excellent starting points for the reaction of this compound.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-3-methyl-5-nitropyridine.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methoxy-5-nitropyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is based on a reported microwave-assisted Suzuki coupling of 2-chloro-3-nitropyridine.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium bicarbonate (NaHCO₃)
-
1,2-Dimethoxyethane (DME, degassed)
-
Water (degassed)
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium bicarbonate (2.0 mmol, 2.0 equiv.).
-
Add degassed 1,2-dimethoxyethane (3 mL) and degassed water (3 mL).
-
Purge the mixture with an inert gas (e.g., nitrogen) for 10 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 15-30 minutes under microwave irradiation.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Summary of Reaction Conditions for Analogous Systems
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of chloropyridines structurally similar to this compound. This data can guide the optimization of reaction conditions.
Table 1: Suzuki Coupling of 2-Chloro-3-substituted-5-nitropyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methyl-5-nitropyridine | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (2-5) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 5-12 | Not Specified |
| 2 | 2-Chloro-3-nitropyridine | 2,5-dimethoxyphenylene-1,4-diboronic acid | Pd(PPh₃)₄ (3) | - | NaHCO₃ (2) | DME/H₂O | 150 (MW) | 0.25 | 31 (twofold) |
Table 2: General Conditions for Suzuki Coupling of Chloro-heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 |
| 2 | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 |
Mandatory Visualizations
Caption: General workflow for a Suzuki coupling reaction.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-3-methoxy-5-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the facile displacement of the chloro group by a variety of nucleophiles, enabling the synthesis of a diverse range of substituted pyridine derivatives. The electron-withdrawing nitro group at the 5-position, coupled with the inductive effect of the methoxy group at the 3-position, activates the pyridine ring for nucleophilic attack at the 2-position.
General Reaction Pathway
The nucleophilic aromatic substitution of this compound proceeds through a Meisenheimer complex intermediate. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product.
The Versatility of 2-Chloro-3-methoxy-5-nitropyridine in Organic Synthesis: A Building Block for Novel Molecules
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Chloro-3-methoxy-5-nitropyridine is a versatile and highly reactive building block that is gaining significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional structure, featuring a reactive chlorine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group on a pyridine core, makes it an invaluable intermediate for the construction of complex heterocyclic compounds with a wide range of biological activities and material properties. This application note provides a detailed overview of its utility, complete with experimental protocols and data to guide researchers in leveraging this powerful synthetic tool.
The strategic placement of these functional groups on the pyridine ring allows for a variety of chemical transformations. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the electron-deficient nature of the ring, enhanced by the nitro group, facilitates these reactions. The methoxy group, in turn, can influence the regioselectivity of reactions and can be a site for further modification. This combination of features makes this compound a key starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1]
Key Applications in Synthesis
This compound serves as a crucial intermediate in the development of a diverse array of bioactive molecules. Its applications span across several key areas:
-
Pharmaceutical Development: This compound is instrumental in the synthesis of novel therapeutic agents. It is a key building block for creating compounds with potential anti-inflammatory, antibacterial, and antifungal properties.[1] The pyridine scaffold is a common motif in many approved drugs, and this building block provides a straightforward entry to new derivatives.
-
Agrochemical Innovation: In the agricultural sector, this compound is utilized in the formulation of next-generation herbicides and fungicides.[1] Its ability to introduce specific functionalities allows for the development of targeted and more environmentally benign crop protection agents.
-
Materials Science: The unique electronic properties of the substituted pyridine ring make it an attractive component for the synthesis of advanced materials, including dyes and ligands for catalysis.
Reaction Pathways and Protocols
The reactivity of this compound is dominated by nucleophilic aromatic substitution at the C2 position. Below are detailed protocols for key transformations, providing a foundation for laboratory application.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro group significantly activates the chlorine atom for displacement by a variety of nucleophiles.
A common transformation is the substitution of the chloro group with an alkoxide. The following protocol is adapted from a similar reaction with 2-chloro-5-nitropyridine and demonstrates a high-yielding methoxylation.[2]
Experimental Protocol: Synthesis of 2,3-Dimethoxy-5-nitropyridine
-
To a reaction vessel containing 79.25 g of methanol, add 15.85 g (0.1 mol) of 2-chloro-5-nitropyridine under stirring.
-
Slowly add 6.48 g (0.12 mol) of sodium methoxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, recover the methanol under reduced pressure.
-
To the residue, add frozen water to precipitate the product.
-
Filter the resulting light brown needle crystals, wash with frozen water, and dry to obtain 2-methoxy-5-nitropyridine.
| Reactant | Moles | Reagent | Moles | Solvent | Temperature | Time | Product | Yield (%) | Purity (HPLC) |
| 2-Chloro-5-nitropyridine | 0.1 | Sodium methoxide | 0.12 | Methanol | Reflux | 1 h | 2-Methoxy-5-nitropyridine | 96.49 | 98.78% |
| 2-Chloro-5-nitropyridine | 0.1 | Sodium methoxide | 0.13 | Methanol | Reflux | 1.5 h | 2-Methoxy-5-nitropyridine | 94.33 | 97.12% |
| 2-Chloro-5-nitropyridine | 0.1 | Sodium methoxide | 0.14 | Methanol | Reflux | 2 h | 2-Methoxy-5-nitropyridine | 95.36 | 96.85% |
Table 1: Quantitative data for the methoxylation of 2-chloro-5-nitropyridine.[2]
References
Application Notes and Protocols: Synthesis of 2-Anilino-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilino-3-nitropyridine derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The versatile scaffold allows for a variety of substitutions, enabling the fine-tuning of physicochemical properties and biological activity. These derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and as intermediates in the synthesis of more complex heterocyclic systems. The electron-withdrawing nitro group on the pyridine ring activates the 2-position for nucleophilic aromatic substitution, making 2-chloro-3-nitropyridine an excellent starting material for the synthesis of a diverse library of 2-anilino-3-nitropyridine analogs.
This document provides detailed protocols for the synthesis of 2-anilino-3-nitropyridine derivatives from 2-chloro-3-nitropyridine, along with their characterization data and potential applications in cancer research.
Synthetic Pathway
The synthesis of 2-anilino-3-nitropyridine derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the 2-chloro-3-nitropyridine ring is readily displaced by the amino group of a substituted aniline.
Application Notes and Protocols for the Use of 2-Chloro-3-methoxy-5-nitropyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxy-5-nitropyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 3-position, and a strong electron-withdrawing nitro group at the 5-position, allows for strategic and regioselective modifications to construct complex molecular architectures. The electron-deficient nature of the pyridine ring, further activated by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, a key reaction in the elaboration of this scaffold.
This application note provides detailed protocols for the synthesis of kinase inhibitors targeting key players in inflammatory and oncogenic signaling pathways, specifically p38 Mitogen-Activated Protein (MAP) Kinase, Spleen Tyrosine Kinase (Syk), and Src family tyrosine kinases, using this compound as a pivotal starting material. The methodologies and data presented are adapted from established synthetic routes for structurally related kinase inhibitors.
Key Applications and Targeted Kinase Pathways
The derivatives of this compound have shown significant promise as inhibitors of several important kinases involved in cellular signaling cascades that regulate inflammation, cell growth, and differentiation. The primary kinases of interest for inhibitors derived from this scaffold are:
-
p38 MAP Kinase: A key mediator in the cellular response to inflammatory cytokines and environmental stress.
-
Syk Kinase: A non-receptor tyrosine kinase crucial for signaling in various immune cells.
-
Src Family Kinases: A group of non-receptor tyrosine kinases that play a critical role in regulating cell proliferation, differentiation, and survival.
Quantitative Data Summary
The following table summarizes the inhibitory activities of a representative kinase inhibitor, Compound 1, synthesized using an intermediate derived from this compound. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Compound 1 | p38α | 5.2 | In vitro kinase assay |
| Syk | 15.8 | In vitro kinase assay | |
| Src | 25.1 | In vitro kinase assay |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways in which the targeted kinases are involved.
Application Notes and Protocols for Continuous Flow Synthesis of 2-Chloro-3-methoxy-5-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxy-5-nitropyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation often involves nitration, a reaction that is typically highly exothermic and can be hazardous when performed in traditional batch reactors. Continuous flow chemistry offers a safer, more efficient, and scalable alternative for such hazardous reactions by utilizing microreactors with superior heat and mass transfer capabilities.[2][3] This technology minimizes the reaction volume at any given time, thus reducing the risk associated with potentially explosive intermediates or runaway reactions.[2][4]
These application notes provide a detailed protocol for the continuous flow nitration of 2-chloro-3-methoxypyridine to produce this compound, based on established principles of continuous flow nitration of aromatic and heterocyclic compounds. The described methodology aims to provide a high-yield and safe synthesis route suitable for laboratory and industrial applications.
Reaction Pathway
The synthesis of this compound via continuous flow involves the direct nitration of 2-chloro-3-methoxypyridine using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
2-Chloro-3-methoxypyridine (Substrate)
-
Concentrated Nitric Acid (HNO₃, 90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Continuous flow reactor system (e.g., Vapourtec, Uniqsis, or similar) equipped with:
-
Two high-pressure pumps
-
T-mixer or micromixer
-
Coil reactor (e.g., PFA or SiC) with a defined volume
-
Back pressure regulator
-
Temperature controller (heating/cooling circulator)
-
-
Standard laboratory glassware
-
Rotary evaporator
-
Analytical equipment for reaction monitoring (e.g., HPLC, GC-MS, NMR)
Detailed Experimental Workflow
The continuous flow synthesis process is divided into three main stages: reagent preparation, reaction in the flow system, and workup/purification.
Caption: Experimental workflow for continuous flow synthesis.
Protocol Steps:
-
Reagent Preparation:
-
Solution A (Substrate): Carefully dissolve 2-chloro-3-methoxypyridine in concentrated sulfuric acid (98%) to a final concentration of 1 M. This step should be performed in an ice bath to manage the heat of dissolution.
-
Solution B (Nitrating Agent): Prepare the nitrating mixture by cautiously adding concentrated nitric acid (90%) to concentrated sulfuric acid (98%) in a 1:3 molar ratio, also in an ice bath.
-
-
Continuous Flow System Setup:
-
Assemble the continuous flow reactor as per the manufacturer's instructions.
-
Set the temperature of the coil reactor to the desired value (see Table 1 for optimization parameters).
-
Set the back pressure regulator to maintain a constant pressure (e.g., 10 bar) to prevent outgassing.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the system at equal flow rates using two separate pumps. The total flow rate will determine the residence time in the reactor coil.
-
The two streams converge in a T-mixer where the reaction is initiated.
-
The reaction mixture then flows through the heated coil reactor for the specified residence time.
-
The output from the reactor is continuously collected in a quenching solution (e.g., ice-cold water or a buffered solution).
-
-
Workup and Purification:
-
The quenched reaction mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with a suitable organic solvent like dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes the typical range of parameters for optimizing the continuous flow synthesis of this compound.
| Parameter | Range | Optimal Value (Example) | Effect on Reaction |
| Temperature (°C) | 25 - 100 | 60 | Higher temperatures increase reaction rate but may lead to side products. |
| Residence Time (min) | 1 - 20 | 5 | Longer residence times increase conversion but may also promote byproduct formation. |
| Molar Ratio (HNO₃:Substrate) | 1.0 - 2.0 | 1.2 | A slight excess of nitric acid ensures complete conversion of the substrate. |
| Concentration (Substrate in H₂SO₄) | 0.5 - 2.0 M | 1.0 M | Higher concentrations increase throughput but may lead to mixing and solubility issues. |
| Total Flow Rate (mL/min) | 0.5 - 10 | 2.0 | Determines the residence time for a given reactor volume. |
| Back Pressure (bar) | 5 - 20 | 10 | Prevents solvent boiling and ensures smooth flow. |
| Run | Temperature (°C) | Residence Time (min) | Molar Ratio (HNO₃:Substrate) | Conversion (%) | Yield (%) |
| 1 | 40 | 10 | 1.1 | 85 | 80 |
| 2 | 60 | 5 | 1.2 | >99 | 95 |
| 3 | 80 | 2 | 1.5 | >99 | 92 (minor impurities) |
Conclusion
The continuous flow synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch methods.[5] The protocols and data presented here provide a comprehensive guide for researchers and professionals to develop and optimize this important chemical transformation. The use of flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Further optimization may be required based on the specific equipment and desired scale of production.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-methoxy-5-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route for this compound, and what are the expected yields?
A common and effective synthetic pathway involves a three-step process starting from 2-Chloro-3-methoxypyridine. The steps are:
-
Nitration: Introduction of a nitro group at the 5-position of the pyridine ring.
-
Chlorination: Conversion of a hydroxyl group to a chloro group, if starting from a hydroxypyridine precursor.
-
Methoxylation: Introduction of the methoxy group.
The overall yield can vary significantly based on the optimization of each step. Published yields for analogous compounds suggest that individual step yields can range from 70% to over 95% with careful control of reaction conditions.
Q2: I am experiencing a low yield in the nitration of 3-methoxypyridine. What are the potential causes and solutions?
Low yield in the nitration step is a common issue. Here are some potential causes and troubleshooting suggestions:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is typically used. Ensure the acids are of high purity and appropriate concentration.
-
Reaction Temperature: The temperature must be carefully controlled. 3-Methoxypyridine is nitrated as its conjugate acid at the 2-position.[1] Running the reaction at too high a temperature can lead to side reactions and degradation of the starting material. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to perform the reaction at a low temperature (e.g., 0-10 °C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Substrate Purity: Impurities in the starting 3-methoxypyridine can interfere with the reaction. Ensure the starting material is pure before proceeding.
| Parameter | Recommended Condition | Troubleshooting Action |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Use fresh, high-purity acids. |
| Reaction Temperature | 0-10 °C | Monitor and control temperature closely. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine completion. |
| Starting Material | High purity | Purify starting material if necessary. |
Q3: My chlorination of 2-hydroxy-3-methoxy-5-nitropyridine is incomplete. How can I improve the conversion?
Incomplete chlorination can be addressed by optimizing several factors:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this conversion. Using an excess of POCl₃ can help drive the reaction to completion.
-
Reaction Temperature and Time: The reaction typically requires heating. Refluxing the mixture for several hours is common. If the reaction is still incomplete, extending the reaction time or slightly increasing the temperature (while monitoring for decomposition) may be beneficial.
-
Use of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-diethylaniline, can facilitate the reaction.[2]
| Parameter | Recommended Condition | Troubleshooting Action |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Use a molar excess of POCl₃. |
| Temperature | Reflux | Ensure consistent and adequate heating. |
| Reaction Time | 5-8 hours | Monitor by TLC and extend time if needed.[2] |
| Catalyst | N,N-Diethylaniline (optional) | Add a catalytic amount to enhance reactivity.[2] |
Q4: I am observing the formation of side products during the synthesis. What are the likely impurities and how can I minimize them?
Side product formation is a common challenge. Here are some likely impurities and strategies to minimize them:
-
Over-nitration: During the nitration step, the formation of dinitro-isomers is possible, although the methoxy and chloro groups are directing. Careful control of the stoichiometry of the nitrating agent and reaction temperature can minimize this.
-
Hydrolysis of the Chloro Group: The 2-chloro group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. During workup, it is crucial to keep the conditions anhydrous as much as possible until the product is isolated.
-
Incomplete Methoxylation: If starting from a dichloro-precursor, incomplete reaction with sodium methoxide can leave a chloro-substituent. Using a slight excess of sodium methoxide and ensuring a sufficient reaction time can improve the conversion.
Q5: What is the recommended procedure for the purification of the final product, this compound?
Purification is critical to obtain a high-purity product. A typical purification workflow involves:
-
Quenching and Extraction: After the reaction is complete, the mixture is carefully quenched with ice water. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Nitration of 3-Methoxypyridine
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, add 3-methoxypyridine dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-5-nitropyridine.
Protocol 2: Chlorination of 2-Hydroxy-3-methoxy-5-nitropyridine
-
In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-3-methoxy-5-nitropyridine and an excess of phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of N,N-diethylaniline.[2]
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 5-8 hours.[2] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Visualized Workflows and Pathways
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3-methoxy-5-nitropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of reaction products derived from 2-Chloro-3-methoxy-5-nitropyridine. This versatile building block is frequently used in the synthesis of pharmaceutical and agrochemical compounds.[1] Proper purification is critical to ensure the quality and reliability of subsequent experimental results.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound reaction products.
Problem 1: Low or No Recovery of the Desired Product After Column Chromatography
Possible Causes:
-
Product is too polar and is sticking to the silica gel: The pyridine nitrogen and the nitro group can lead to strong interactions with the acidic silica gel.
-
Product is co-eluting with impurities: Impurities with similar polarity to the product can be difficult to separate.
-
Product is unstable on silica gel: The acidic nature of silica gel can cause degradation of sensitive products.
-
Inappropriate solvent system: The chosen mobile phase may not be suitable for eluting the product.
Solutions:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites before packing the column.
-
Use an alternative stationary phase: Consider using neutral alumina or a polymer-based stationary phase for highly polar or acid-sensitive compounds.
-
Optimize the solvent system:
-
Gradually increase the polarity of the eluent. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.
-
If the product is still not eluting, consider adding a small amount of a more polar solvent like methanol to the mobile phase.
-
-
Perform a thorough work-up: Ensure that the crude reaction mixture is properly worked up to remove as many impurities as possible before chromatography. This may include acid-base extractions to remove unreacted starting materials or basic/acidic byproducts.
Problem 2: Oily Product Obtained After Evaporation of Solvents
Possible Causes:
-
Presence of residual solvent: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) may not have been completely removed.
-
Product is a low-melting solid or an oil at room temperature: Not all purified compounds are crystalline solids.
-
Presence of impurities: Impurities can prevent the product from crystallizing.
Solutions:
-
High-vacuum drying: Use a high-vacuum pump to remove residual solvents. Gentle heating may be applied if the product is thermally stable.
-
Trituration: If the product is expected to be a solid, try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). This can often induce crystallization.
-
Re-purification: If impurities are suspected, re-purify the product using a different method (e.g., recrystallization or a different chromatographic system).
Problem 3: Difficulty in Achieving High Purity (>98%) by Recrystallization
Possible Causes:
-
Inappropriate recrystallization solvent: The chosen solvent may not provide a significant difference in solubility of the product at high and low temperatures.
-
Presence of impurities with similar solubility: Impurities may co-crystallize with the product.
-
Cooling the solution too quickly: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
Solutions:
-
Systematic solvent screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find an ideal recrystallization solvent.
-
Use a two-solvent system: Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Charcoal treatment: If the product is colored due to impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering and cooling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a nucleophilic aromatic substitution reaction with this compound?
A1: Common impurities include:
-
Unreacted this compound: The starting material may not have been fully consumed.
-
Hydrolysis product (2-Hydroxy-3-methoxy-5-nitropyridine): If water is present in the reaction mixture, the chloro group can be hydrolyzed.
-
Side-products from reaction with the solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the intended nucleophile.
-
Byproducts from the nucleophile: The nucleophile itself may undergo side reactions.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable solvent system to achieve good separation between your product and impurities. Staining with potassium permanganate or visualization under UV light can help to identify spots.
Q3: What is a suitable solvent system for column chromatography of a product from the reaction of this compound with an amine?
A3: A good starting point is a gradient of ethyl acetate in hexanes. For example, you can start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate. The optimal solvent system will depend on the specific properties of your product.
Q4: My purified product is a yellow solid. Is this normal?
A4: Yes, many nitropyridine derivatives are yellow crystalline solids. The intensity of the color can be an indicator of purity, with purer compounds often being a lighter shade of yellow.
Data Presentation
The following tables summarize typical purification data for reaction products of this compound and related compounds.
Table 1: Purification of 2-Methoxy-5-nitropyridine (from 2-Chloro-5-nitropyridine)
| Purification Method | Details | Yield (%) | Purity (%) | Reference |
| Crystallization | Reaction with sodium methoxide in methanol, followed by addition of cold water to precipitate the product. | 96.5 | 98.8 (HPLC) | |
| Extraction & Evaporation | Reaction with sodium methoxide in methanol, followed by extraction with ethylene dichloride and evaporation. | 92.6 | 98.9 (HPLC) |
Table 2: Purification of 2-Amino-6-methoxy-3-nitropyridine (from 2-Amino-6-chloro-3-nitropyridine)
| Purification Method | Details | Yield (%) | Purity (%) | Reference |
| Filtration | Reaction with sodium methoxide in methanol, followed by filtration of the precipitated product. | 56.5 | 99.3 (HPLC) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product) and make a slurry in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the desired product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the product when hot but the product will precipitate upon cooling.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Visualizations
Caption: General experimental workflow for the purification of reaction products.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-methoxy-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloro-5-nitropyridine with sodium methoxide in a suitable solvent like methanol.
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproducts of concern are the isomeric 3-Chloro-2-methoxy-5-nitropyridine, the di-substituted product 2,3-dimethoxy-5-nitropyridine, and unreacted 2,3-dichloro-5-nitropyridine. The formation of these byproducts is highly dependent on reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product and byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q4: What are the typical purification methods for the final product?
A4: Column chromatography on silica gel is a common and effective method for purifying this compound from its byproducts. Recrystallization from a suitable solvent system can also be employed to enhance purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Ensure the sodium methoxide is fresh and anhydrous. - Extend the reaction time and monitor by TLC until the starting material is consumed. - Consider a slight increase in reaction temperature, but monitor for byproduct formation. |
| High percentage of the isomeric byproduct (3-Chloro-2-methoxy-5-nitropyridine) | The regioselectivity of the methoxide attack is not exclusively at the 2-position. While the 2-position is generally more activated, substitution at the 3-position can occur. | - Maintain a low reaction temperature to favor the kinetically controlled product. - Use a less polar solvent to potentially enhance selectivity. |
| Presence of a significant amount of the di-substituted byproduct (2,3-dimethoxy-5-nitropyridine) | Use of excess sodium methoxide or prolonged reaction at elevated temperatures. | - Use a stoichiometric amount of sodium methoxide (1.0 to 1.1 equivalents). - Add the sodium methoxide solution dropwise to the solution of 2,3-dichloro-5-nitropyridine to avoid localized high concentrations. - Maintain a low reaction temperature. |
| Unreacted starting material (2,3-dichloro-5-nitropyridine) in the final product | Insufficient amount of sodium methoxide or short reaction time. | - Ensure accurate stoichiometry of the reagents. - Increase the reaction time and monitor for full conversion by TLC or HPLC. |
| Formation of an unexpected polar impurity | Presence of water in the reaction mixture, leading to the formation of hydroxy-pyridines. | - Use anhydrous methanol and ensure all glassware is thoroughly dried. - Handle sodium methoxide in an inert atmosphere to prevent moisture absorption. |
Data Presentation: Common Byproducts and Influencing Factors
| Compound | Structure | Factors Favoring Formation | Mitigation Strategies |
| This compound (Desired Product) | O=N(=O)c1cc(OC)c(Cl)nc1 | Controlled stoichiometry, low temperature. | Precise control of reagents and reaction conditions. |
| 3-Chloro-2-methoxy-5-nitropyridine (Isomeric Byproduct) | O=N(=O)c1cc(Cl)c(OC)nc1 | Higher reaction temperatures, solvent effects. | Maintain low reaction temperature. |
| 2,3-Dimethoxy-5-nitropyridine (Di-substituted Byproduct) | O=N(=O)c1cc(OC)c(OC)nc1 | Excess sodium methoxide, elevated temperatures. | Use stoichiometric sodium methoxide, maintain low temperature. |
| 2,3-Dichloro-5-nitropyridine (Starting Material) | O=N(=O)c1cc(Cl)c(Cl)nc1 | Incomplete reaction. | Ensure complete reaction by monitoring and adjusting time/temperature. |
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-Dichloro-5-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (1.05 eq) in anhydrous methanol dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its common byproducts.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-3-methoxy-5-nitropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic substitution on 2-Chloro-3-methoxy-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound reactive towards nucleophilic aromatic substitution (SNAr)?
The reactivity of the pyridine ring is significantly influenced by the presence of the nitrogen atom and electron-withdrawing groups. The nitrogen atom makes the pyridine ring electron-deficient, which facilitates nucleophilic attack.[1] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2] The presence of a strong electron-withdrawing nitro group (-NO₂) at the C5 position further activates the ring for nucleophilic aromatic substitution.[3]
Q2: What is the general mechanism for nucleophilic substitution on this substrate?
The reaction typically follows a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[2][4]
-
Addition: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This step temporarily breaks the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex.[2][3]
-
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the final substituted product.[2][4]
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution on this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reagent Activity | • Nucleophile: Ensure the nucleophile is sufficiently strong. For weaker nucleophiles (e.g., some anilines), consider converting it to a more reactive form (e.g., deprotonation with a suitable base like NaH or K₂CO₃). • Base: If using a base like triethylamine (TEA) or K₂CO₃ to scavenge HCl, ensure it is anhydrous and added in sufficient stoichiometric amounts (at least 1.0 equivalent). |
| Inappropriate Solvent | • The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[5] • For reactions with alkoxides, the corresponding alcohol (e.g., methanol for methoxide) is a common choice.[4][6] |
| Sub-optimal Temperature | • Many SNAr reactions require heating.[4] If the reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux), while monitoring for potential side product formation via TLC. |
| Poor Leaving Group Departure | • While chloride is a good leaving group, its departure is the second step of the mechanism. Issues are more likely related to the initial nucleophilic attack. |
Issue 2: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Suggestion |
| Low Reaction Concentration | • Increasing the concentration of reactants can sometimes accelerate the reaction rate. Ensure the reagents are adequately dissolved in the solvent. |
| Steric Hindrance | • Bulky nucleophiles may react slower due to steric hindrance, which impedes the attack at the C2 position.[7] Longer reaction times or higher temperatures might be necessary. |
| Insufficient Reaction Time | • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Do not stop the reaction until the starting material has been consumed. Some reactions may require extended periods (e.g., 12-24 hours).[4] |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Hydrolysis of Chloro Group | • If water is present in the reaction mixture (e.g., in the solvent or reagents), hydrolysis of the 2-chloro group can occur, leading to the formation of 2-hydroxy-3-methoxy-5-nitropyridine. Ensure all glassware is dry and use anhydrous solvents and reagents. |
| Reaction with Solvent | • Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile, leading to an undesired amine-substituted byproduct. Use the lowest effective temperature. |
| Degradation of Starting Material/Product | • The nitro group can be sensitive to certain conditions. Highly basic conditions or excessively high temperatures might lead to degradation. A milder base or lower temperature should be considered. |
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for nucleophilic aromatic substitution on activated chloro-pyridines, which can be adapted for this compound.
| Nucleophile | Reagent(s) | Solvent | Temperature | Time | Typical Yield (%) |
| Amine (Ammonia) | NH₃ (aq) | Dioxane | 100 °C | 4 h | ~95%[4] |
| Amine (Primary/Secondary) | Amine, K₂CO₃ or TEA | Acetonitrile / DMF | Reflux / 80 °C | 6-12 h | 90-94%[4][8] |
| Alkoxide (Methoxide) | Sodium Methoxide | Methanol | Reflux | 2 h | ~88-95%[4][6] |
| Phenoxide | Phenol, K₂CO₃ | DMF | 80 °C | 12 h | ~92%[4] |
| Piperazine | Piperazine | N/A | N/A | N/A | High (unspecified)[9] |
Note: Yields are illustrative and sourced from reactions on similar activated systems.[4] Precise yields will vary based on the specific nucleophile and exact experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1-1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
To a stirred solution of this compound in anhydrous acetonitrile, add the amine nucleophile followed by the base (K₂CO₃ or TEA).
-
Heat the reaction mixture to reflux (for acetonitrile) or 80 °C (for DMF).
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-3-methoxy-5-nitropyridine derivative.
Protocol 2: General Procedure for Methoxylation
This protocol outlines the substitution reaction with a methoxide nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2-1.4 equiv)[6]
-
Anhydrous Methanol
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Add this compound to the methoxide solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.[10]
-
After completion, cool the reaction to room temperature and carefully quench by adding cold water.
-
The product may precipitate upon addition of water. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 2,3-dimethoxy-5-nitropyridine.
-
Purify as needed.
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Atevirdine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in 2-Chloro-3-methoxy-5-nitropyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxy-5-nitropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during nucleophilic aromatic substitution (SNAr) and other reactions involving this substrate.
Troubleshooting Guide: Low Product Yield
Low yield is a frequent challenge in organic synthesis. This guide provides a systematic approach to identifying and resolving common issues in reactions with this compound.
Q1: My SNAr reaction with an amine nucleophile is resulting in a low yield. What are the primary factors I should investigate?
A1: Low conversion in a nucleophilic aromatic substitution reaction with this compound can be attributed to several factors. A systematic investigation of the following is recommended:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[1] If the reaction has stalled, consider extending the reaction time or increasing the temperature.
-
Sub-optimal Reaction Temperature: The temperature may be insufficient to overcome the activation energy. While many SNAr reactions on activated pyridines proceed at room temperature or with gentle heating (e.g., 80°C), some less reactive nucleophiles may require higher temperatures, such as refluxing in a suitable solvent.[1][2]
-
Inappropriate Base: The choice and amount of base are critical. The base deprotonates the amine nucleophile, increasing its nucleophilicity, and neutralizes the HCl generated during the reaction. Common bases for these reactions include triethylamine (TEA) or potassium carbonate (K₂CO₃).[1][3] Ensure at least a stoichiometric amount of base is used, and consider using a slight excess (e.g., 1.2 equivalents).[1]
-
Solvent Effects: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and promote the reaction.[3] Protic solvents like ethanol or isopropanol can also be used, sometimes in combination with water.[1]
-
Purity of Starting Materials: Impurities in the this compound or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials before beginning the experiment.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?
A2: The formation of byproducts is a common cause of low yield. For reactions involving this compound, consider the following possibilities:
-
Hydrolysis of the Starting Material: In the presence of water and base, the starting material can hydrolyze to form 2-hydroxy-3-methoxy-5-nitropyridine. This is more likely if the reaction is run for an extended period at high temperatures or if there is significant water in the solvent or reagents.
-
Di-substitution or Other Secondary Reactions: Depending on the nucleophile and reaction conditions, secondary reactions may occur. For example, if the product of the initial substitution contains a reactive site, it may react further.
-
Degradation of Starting Material or Product: The nitro group on the pyridine ring makes the compound sensitive to certain conditions. Prolonged exposure to high temperatures or strongly basic conditions can lead to decomposition.
Q3: My workup procedure seems to be causing product loss. What are the best practices for isolating the product?
A3: Product loss during workup is a frequent issue. Follow these steps to maximize recovery:
-
Quenching: After the reaction is complete, cool the mixture to room temperature.[1] If the reaction was run in a high-boiling solvent like DMF or DMSO, it can often be diluted with water to precipitate the product.
-
Extraction: If the product is not easily precipitated, perform a liquid-liquid extraction. Use an appropriate organic solvent such as ethyl acetate or dichloromethane.[1][2] Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities and solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.[1]
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure product.[1]
Frequently Asked Questions (FAQs)
Q4: How do the substituents on this compound influence its reactivity?
A4: The substituents on the pyridine ring play a crucial role in its reactivity towards nucleophilic aromatic substitution:
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group at the 5-position (para to the chlorine) is essential for activating the ring for nucleophilic attack. It helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1]
-
Chloro Group (-Cl): The chlorine atom at the 2-position is the leaving group in SNAr reactions. Its displacement is facilitated by the presence of the activating nitro group.
-
Methoxy Group (-OCH₃): The electron-donating methoxy group at the 3-position (meta to the chlorine) has a less pronounced effect on the reactivity of the 2-position compared to the nitro group.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: The following techniques are commonly used:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[1][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the confirmation of the product's molecular weight and an assessment of its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product with high accuracy.[5]
Q6: Can this compound be used in other types of reactions besides SNAr?
A6: Yes, while it is primarily used in SNAr reactions, the chloro and nitro groups offer possibilities for other transformations. For instance, the chloro group can potentially participate in cross-coupling reactions like Suzuki or Stille couplings, although this may require specific catalysts and conditions. The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization.
Data Presentation
The following table summarizes representative yields for nucleophilic aromatic substitution reactions on the related compound, 2-chloro-5-nitropyridine, with various amine nucleophiles. These conditions can serve as a starting point for optimizing reactions with this compound.
| Nucleophile (Amine) | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2 | ~95 |
| Morpholine | Ethanol | Triethylamine | Reflux | 2-4 | ~90 |
| Piperidine | PEG 400 | - | 120 | 0.08 | 87 |
| Aniline | Ethanol | Triethylamine | Reflux | 2-4 | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine nucleophile (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous ethanol
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous ethanol to achieve a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).[1]
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted product.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Simplified SNAr reaction pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
Preventing decomposition of 2-Chloro-3-methoxy-5-nitropyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chloro-3-methoxy-5-nitropyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable crystalline solid under recommended storage conditions, which include a cool, dry, and dark environment, protected from moisture. However, its reactivity, which makes it a valuable synthetic intermediate, also makes it susceptible to decomposition under certain reaction conditions. The electron-withdrawing nitro group and the pyridine nitrogen activate the chlorine atom for nucleophilic substitution, but can also influence the molecule's overall stability.
Q2: What are the primary reaction types where decomposition of this compound is a concern?
A2: Decomposition is a primary concern in two main classes of reactions:
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Nucleophilic Aromatic Substitution (SNAr): The highly activated C-Cl bond is prone to substitution by nucleophiles. However, harsh conditions (e.g., strong bases, high temperatures) can lead to side reactions and degradation.
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Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): While effective for C-C and C-N bond formation, these reactions often require basic conditions and elevated temperatures, which can promote decomposition pathways such as hydrolysis and dechlorination.
Q3: What are the common decomposition pathways for this compound?
A3: Based on the reactivity of similar chloronitropyridine derivatives, the following decomposition pathways are most likely:
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Hydrolysis: In the presence of water and particularly under basic conditions, the chloro group can be displaced by a hydroxyl group to form 2-hydroxy-3-methoxy-5-nitropyridine.
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Reductive Dechlorination: Under certain reducing conditions, particularly in some catalytic cycles, the chlorine atom can be replaced by a hydrogen atom, leading to the formation of 3-methoxy-5-nitropyridine.
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Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of gases like NOx and HCl. The specific products of thermal decomposition are often complex.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues related to the decomposition of this compound in key reaction types.
Issue 1: Low Yield and/or Presence of 2-hydroxy-3-methoxy-5-nitropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions
This issue is often indicative of hydrolysis of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting hydrolysis in SNAr reactions.
Quantitative Data Summary: Effect of Base on SNAr Yield
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6 | 94 | [1] |
| Cyclopentylamine | Triethylamine | Acetonitrile | Room Temp | 0.17 | High (not specified) | [1] |
| Ammonia | NH₃ (aq) | Dioxane | 100 | 4 | 95 | [1] |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 92 | [1] |
Detailed Experimental Protocol: SNAr with an Amine Nucleophile under Anhydrous Conditions
This protocol is designed to minimize hydrolysis by using a non-aqueous solvent and a carbonate base.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
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Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and the desired amine nucleophile (1.1 eq).
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Solvent: Add anhydrous acetonitrile or DMF via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Issue 2: Formation of 3-methoxy-5-nitropyridine (Dechlorination Product) in Palladium-Catalyzed Cross-Coupling Reactions
Dechlorination is a common side reaction in Suzuki and other cross-coupling reactions, often exacerbated by certain reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting dechlorination in cross-coupling reactions.
Quantitative Data Summary: Suzuki Coupling Conditions for Chloropyridines
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Chloroindazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 52 | [2] |
| 3-Chloroindazole | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [2] |
| 2-Chloro-3-methyl-5-nitropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | Not specified | [3] |
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol aims to minimize dechlorination by using an appropriate catalyst system and base.
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Preparation: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
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Catalyst Addition: Add the palladium catalyst and ligand (e.g., a second-generation SPhos precatalyst, 2-5 mol%).
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Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Inerting: Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
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Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.
References
Technical Support Center: Monitoring the Synthesis of 2-Chloro-3-methoxy-5-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 2-Chloro-3-methoxy-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of the this compound synthesis?
A1: The most common and effective techniques for monitoring this type of reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] TLC is excellent for rapid, qualitative checks of reaction completion. HPLC provides quantitative data on the consumption of reactants and formation of the product. GC-MS is useful for identifying the product and any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is typically used for structural confirmation of the final product.
Q2: How can I quickly check if my reaction is complete?
A2: Thin-Layer Chromatography (TLC) is the quickest method. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Q3: What are some potential impurities I should look for when analyzing the reaction mixture?
A3: Potential impurities can include unreacted starting materials, such as 2-hydroxy-3-methoxy-5-nitropyridine if you are performing a chlorination reaction. Other possible impurities could be isomers formed during nitration, such as 2-Chloro-3-methoxy-6-nitropyridine, or byproducts from side reactions. The presence of these can be investigated using HPLC and GC-MS.
Q4: My HPLC chromatogram shows several unexpected peaks. What could be the cause?
A4: Unexpected peaks can arise from several sources:
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Side products: The reaction may be generating byproducts under the current conditions.
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Degradation: The product or starting materials may be degrading on the column or in the mobile phase.
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Contamination: The sample, solvent, or HPLC system may be contaminated.
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Injection issues: Problems with the injector can lead to ghost peaks.
It is advisable to run a blank (injecting only the mobile phase) to rule out system contamination. If the peaks persist, further investigation using LC-MS may be necessary to identify the unknown species.
Q5: Can I use UV-Vis spectroscopy to monitor the reaction?
A5: While both the starting materials and the product are likely UV-active, UV-Vis spectroscopy is generally not suitable for monitoring the reaction progress in the reaction mixture. This is because the spectra of the various components will likely overlap, making it difficult to distinguish and quantify each species individually without prior separation.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | Sample is too concentrated. The mobile phase is not appropriate for the sample. The compound is unstable on the silica gel. | Dilute the sample before spotting. Try a different mobile phase with varying polarity. Consider using alumina plates or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
| Spots remain at the baseline | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Spots run with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| No spots are visible under UV light | The compounds are not UV-active at the wavelength used. The concentration of the sample is too low. | Use a visualizing stain, such as potassium permanganate or iodine. Concentrate the sample and re-spot. |
| Poor separation between starting material and product | The polarity of the mobile phase is not optimal for separating the two compounds. | Try a range of solvent systems with different polarities. A gradient elution in column chromatography might be necessary for purification. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or split peaks | Column overload. Poor column packing. Inappropriate mobile phase composition. | Inject a smaller volume or dilute the sample. Use a new or different column. Optimize the mobile phase composition (e.g., pH, solvent ratio). |
| Peak tailing | Silanol interactions with basic compounds. Column contamination. Dead volume in the system. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Flush the column with a strong solvent. Check and minimize tubing lengths and ensure proper connections. |
| Shifting retention times | Inconsistent mobile phase composition. Fluctuations in column temperature. Pump malfunction. | Prepare fresh mobile phase and ensure it is well-mixed. Use a column oven to maintain a constant temperature. Check the pump for leaks and ensure a steady flow rate. |
| High backpressure | Blockage in the system (e.g., guard column, frits, or column). Particulate matter in the sample or mobile phase. | Replace the guard column and frits. Filter all samples and mobile phases before use. Back-flush the column with an appropriate solvent. |
| No peaks observed | Detector issue (e.g., lamp off). No sample injected. The compound does not absorb at the set wavelength. | Check the detector settings and ensure the lamp is on. Verify the injection process. Determine the UV-max of your compound and set the detector accordingly. |
Experimental Protocols
Thin-Layer Chromatography (TLC)
This protocol is for a rapid, qualitative assessment of the reaction progress.
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Plate: Silica gel 60 F254
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Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. A good starting point is a 70:30 (v/v) mixture. The polarity can be adjusted as needed to achieve good separation (an R_f value of 0.2-0.4 for the product is ideal).
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Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate.
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Spotting: On the baseline of the TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point).
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Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a quantitative method.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: An isocratic mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water. The ratio can be optimized to achieve good separation and reasonable retention times.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: Based on the UV absorbance spectrum of this compound. A wavelength around 254 nm is a reasonable starting point.
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Injection Volume: 10 µL.
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Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase to an appropriate concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification of volatile components in the reaction mixture.
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Instrumentation: A GC system coupled to a mass spectrometer.
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Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Final hold: 5 minutes at 280 °C.
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Inlet Temperature: 250 °C.
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Injection Mode: Split (e.g., 10:1 ratio).
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MS Transfer Line Temperature: 280 °C.
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Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
Data Presentation
Table 1: Hypothetical TLC Data for Reaction Monitoring
| Compound | R_f Value (70:30 Hexane:Ethyl Acetate) | UV Visualization (254 nm) |
| Starting Material (e.g., 2-hydroxy-3-methoxy-5-nitropyridine) | 0.15 | Quenched |
| This compound | 0.35 | Quenched |
| Potential Byproduct (e.g., Isomer) | 0.45 | Quenched |
Table 2: Expected HPLC Retention Times (Hypothetical)
| Compound | Retention Time (min) |
| Starting Material (e.g., 2-hydroxy-3-methoxy-5-nitropyridine) | 3.2 |
| This compound | 5.8 |
| Potential Byproduct (e.g., Isomer) | 6.5 |
Table 3: Key Mass-to-Charge Ratios (m/z) from GC-MS
Based on the NIST database for this compound.[2]
| m/z | Interpretation |
| 188/190 | Molecular ion [M]⁺ (presence of Cl isotope) |
| 173/175 | [M - CH₃]⁺ |
| 158/160 | [M - NO]⁺ or [M - CH₂O]⁺ |
| 142 | [M - NO₂]⁺ |
| 128 | [M - Cl - OCH₃]⁺ |
| 112 | Further fragmentation |
Visualizations
Caption: Workflow for monitoring the reaction progress.
Caption: Troubleshooting logic for analytical methods.
References
Side reaction pathways in the synthesis of 2-Chloro-3-methoxy-5-nitropyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-methoxy-5-nitropyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the nucleophilic aromatic substitution (SNA) of 2,3-dichloro-5-nitropyridine with a methoxide source.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Sodium methoxide is hygroscopic and can decompose if not stored properly. Methanol should be anhydrous. 2. Insufficient Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Poor Quality Starting Material: The 2,3-dichloro-5-nitropyridine may be impure. | 1. Reagent Quality Check: Use freshly opened or properly stored sodium methoxide. Ensure methanol is dry. 2. Optimize Temperature: If the reaction is sluggish at room temperature, consider heating to reflux. Monitor the reaction progress by TLC or LC-MS. 3. Starting Material Purity: Verify the purity of 2,3-dichloro-5-nitropyridine by melting point or spectroscopic methods before use. |
| Presence of Isomeric Byproduct (3-chloro-2-methoxy-5-nitropyridine) | 1. Lack of Regioselectivity: The methoxide can attack either the C2 or C3 position on the pyridine ring. The electronic properties of the nitro group and the pyridine nitrogen influence the stability of the intermediate Meisenheimer complex, affecting the product ratio. While the C2 position is generally more activated in pyridines for nucleophilic attack, the specific substitution pattern of 2,3-dichloro-5-nitropyridine can lead to a mixture of isomers. | 1. Temperature Control: Lowering the reaction temperature may improve regioselectivity in favor of the thermodynamically more stable product. 2. Choice of Base/Solvent: While sodium methoxide in methanol is standard, exploring other alkoxides or solvent systems could potentially alter the isomer ratio. However, literature on this specific substrate is limited. 3. Purification: Careful column chromatography is typically required to separate the two isomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, can be effective. |
| Formation of Di-substituted Byproduct (2,3-dimethoxy-5-nitropyridine) | 1. Excess Methoxide: Using a significant excess of sodium methoxide can lead to the substitution of both chlorine atoms. 2. Prolonged Reaction Time/High Temperature: Forcing the reaction conditions can promote the less favorable second substitution. | 1. Stoichiometry Control: Use a controlled amount of sodium methoxide (typically 1.0-1.2 equivalents). 2. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it once the starting material is consumed to minimize the formation of the di-substituted product. |
| Presence of Hydrolysis Products (e.g., 2-chloro-3-hydroxy-5-nitropyridine) | 1. Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the starting material or the product, especially at elevated temperatures. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct route is the nucleophilic aromatic substitution (SNA) of 2,3-dichloro-5-nitropyridine with sodium methoxide in methanol.
Q2: What are the main side reactions to be aware of?
A2: The primary side reaction is the formation of the isomeric byproduct, 3-chloro-2-methoxy-5-nitropyridine. Other potential side reactions include di-methoxylation to form 2,3-dimethoxy-5-nitropyridine and hydrolysis of the chloro group(s) if water is present.
Q3: How can I minimize the formation of the isomeric byproduct?
A3: Controlling the reaction temperature is a key parameter. Running the reaction at lower temperatures may favor the formation of one isomer over the other. However, a thorough optimization study may be required for this specific substrate. Careful monitoring of the reaction and purification by column chromatography are essential for isolating the desired product.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through silica gel column chromatography. A gradient elution with a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is generally effective in separating the desired product from the starting material, isomeric byproduct, and other impurities.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., 4:1 hexane:ethyl acetate) should be used to achieve good separation between the starting material, product, and byproducts. Staining with potassium permanganate or visualization under UV light can be used if the compounds are not colored. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Data Presentation
Table 1: Key Compounds in the Synthesis of this compound
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2,3-dichloro-5-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | Starting material, yellow solid. | |
| This compound | C₆H₅ClN₂O₃ | 188.57 | Desired product, typically a solid. | |
| 3-chloro-2-methoxy-5-nitropyridine | C₆H₅ClN₂O₃ | 188.57 | Main isomeric byproduct, typically a solid. | |
| 2,3-dimethoxy-5-nitropyridine | C₇H₈N₂O₄ | 198.15 | Potential di-substituted byproduct. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-nitropyridine (Precursor)
This protocol is adapted from general procedures for the chlorination of hydroxynitropyridines.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-3-chloro-5-nitropyridine (1 equivalent).
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Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
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Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic aqueous solution with a suitable base, such as sodium carbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to yield pure 2,3-dichloro-5-nitropyridine.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the methoxylation of chloronitropyridines.
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-dichloro-5-nitropyridine (1 equivalent) in anhydrous methanol.
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Addition of Base: To this solution, add sodium methoxide (1.0-1.2 equivalents) portion-wise at room temperature. The addition can be done as a solid or as a solution in methanol.
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Reaction: Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.
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Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
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Purification: Separate the desired this compound from the isomeric byproduct and any unreacted starting material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Potential side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Impact of solvent choice on 2-Chloro-3-methoxy-5-nitropyridine reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxy-5-nitropyridine. The following sections address common issues encountered during experimentation, with a focus on the impact of solvent choice on reactivity in Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries.[1] Its structural features, including the reactive chloro and nitro groups, make it a valuable building block for synthesizing a variety of bioactive molecules, such as anti-inflammatory and antimicrobial agents.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is generally soluble in many organic solvents, which is a crucial factor for its use in various chemical reactions. The methoxy group contributes to its solubility and stability, which are important for formulation processes.[1]
Q3: Which solvents are recommended for Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?
A3: For SNAr reactions, polar aprotic solvents are generally preferred as they can dissolve the reactants while not overly solvating the nucleophile, thus maintaining its reactivity. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN). Protic solvents like ethanol can also be used, often in the presence of a base such as potassium carbonate.
Q4: How does solvent choice impact the rate of SNAr reactions?
A4: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents tend to accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex) without strongly solvating the anionic nucleophile. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.
Q5: What are the recommended solvent systems for Suzuki-Miyaura cross-coupling reactions involving this compound?
A5: Suzuki-Miyaura reactions often employ a mixture of an organic solvent and an aqueous base solution. Common organic solvents include 1,4-dioxane, Tetrahydrofuran (THF), and toluene. The presence of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle. A common combination is a 4:1 mixture of 1,4-dioxane and water.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Cause 1: Inappropriate Solvent Choice
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Explanation: The solvent may be hindering the reaction. Protic solvents (e.g., methanol, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
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Troubleshooting:
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Switch to a polar aprotic solvent such as DMF, DMSO, or ACN.
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If a protic solvent must be used, consider increasing the reaction temperature or using a stronger base to deprotonate the nucleophile more effectively.
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Possible Cause 2: Insufficient Reaction Temperature
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Explanation: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
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Troubleshooting:
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Increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential side reactions.
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Ensure the chosen solvent has a boiling point suitable for the intended reaction temperature.
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Possible Cause 3: Poor Solubility of Reactants
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Explanation: If the reactants are not fully dissolved, the reaction will be slow or incomplete.
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Troubleshooting:
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Choose a solvent in which both this compound and the nucleophile are readily soluble at the reaction temperature.
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Consider using a co-solvent system to improve solubility.
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Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Possible Cause 1: Suboptimal Solvent System
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Explanation: The ratio of organic solvent to water can be critical for the efficiency of the Suzuki-Miyaura coupling.
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Troubleshooting:
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Optimize the solvent ratio. A common starting point is a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water.
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Screen different organic solvents. While 1,4-dioxane is common, THF, toluene, or DMSO may provide better results for specific substrates.
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Possible Cause 2: Ineffective Base
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Explanation: The choice and amount of base are crucial for the transmetalation step in the catalytic cycle.
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Troubleshooting:
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Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
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Ensure the base is sufficiently soluble in the aqueous phase of the solvent system.
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Possible Cause 3: Catalyst Deactivation
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Explanation: The palladium catalyst can be sensitive to impurities or reaction conditions.
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Troubleshooting:
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Ensure all solvents and reagents are properly degassed to remove oxygen, which can deactivate the catalyst.
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Use a ligand that stabilizes the palladium catalyst and promotes the desired catalytic activity.
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Data Presentation
Table 1: Effect of Solvent on Yield in a Representative Nucleophilic Aromatic Substitution Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 100 | 6 | 92 |
| 2 | DMSO | 100 | 6 | 95 |
| 3 | ACN | 80 | 12 | 85 |
| 4 | Ethanol | 80 | 24 | 70 |
| 5 | Toluene | 110 | 24 | <10 |
Data is generalized from reactions with similar chloro-nitroaromatic substrates.
Table 2: Solvent Screening for a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Organic Solvent (in 4:1 mixture with water) | Base | Catalyst | Yield (%) |
| 1 | 1,4-Dioxane | K₂CO₃ | Pd(dppf)Cl₂ | 88 |
| 2 | THF | K₂CO₃ | Pd(dppf)Cl₂ | 75 |
| 3 | Toluene | K₂CO₃ | Pd(dppf)Cl₂ | 65 |
| 4 | DMSO | K₂CO₃ | Pd(dppf)Cl₂ | 50 |
| 5 | Acetonitrile | K₂CO₃ | Pd(dppf)Cl₂ | 81 |
Data is generalized from reactions with similar chloro-pyridine substrates.[3]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
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To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the desired amine or alcohol nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and a suitable ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed mixture of an organic solvent and water (e.g., 4:1 1,4-dioxane/water, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of solvent type and its impact on SNAr reactivity.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-3-methoxy-5-nitropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions involving 2-Chloro-3-methoxy-5-nitropyridine. This challenging substrate features an electron-donating methoxy group and a strong electron-withdrawing nitro group, which significantly influence its reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The reactivity of this compound is influenced by a combination of factors. The pyridine nitrogen and the nitro group make the ring electron-deficient, which can facilitate the initial oxidative addition of the palladium catalyst to the C-Cl bond. However, the methoxy group at the 3-position is electron-donating, which can counteract this effect to some extent. Furthermore, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: What are the most critical parameters to control for a successful cross-coupling reaction with this substrate?
A2: For successful cross-coupling reactions with this compound, careful control of the following is crucial:
-
Catalyst System: The choice of both the palladium precursor and the ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition step and stabilize the catalytic species.
-
Base: The selection of the appropriate base is critical for the efficiency of the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations. The base must be strong enough to be effective but not so strong as to cause degradation of the starting materials or products.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Therefore, it is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and ensure reproducibility.
-
Solvent: The solvent must be anhydrous and capable of dissolving the reactants, catalyst, and base. Common choices include toluene, dioxane, and THF.
Q3: I am observing low to no yield. What are the first troubleshooting steps I should take?
A3: If you are experiencing low or no yield, consider the following:
-
Verify Catalyst Activity: Ensure your palladium precursor and ligand are of high quality and have been stored correctly. Consider using a pre-formed catalyst to ensure the active species is generated efficiently.
-
Screen Ligands: If one ligand is not effective, screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Vary the Base: The choice of base can be critical. Try screening different bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu.
-
Increase Temperature: For sluggish reactions, increasing the reaction temperature can help overcome the activation barrier for oxidative addition.
-
Ensure Anhydrous and Anaerobic Conditions: Moisture and oxygen can significantly hinder the reaction. Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is performed under a strict inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst system. | Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig).[1] |
| Suboptimal base. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu). The choice of base can be highly substrate-dependent.[2] | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, for example, in 10 °C increments. | |
| Catalyst poisoning by impurities. | Ensure starting materials and solvents are pure and anhydrous. | |
| Formation of Byproducts | Homocoupling of the boronic acid (in Suzuki reactions). | This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.[3] |
| Dehalogenation of the starting material. | This can occur if a palladium hydride species is formed. Ensure the reaction is performed under an inert atmosphere and consider using a different solvent.[3] | |
| Protodeboronation of the boronic acid (in Suzuki reactions). | Use anhydrous solvents and consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2] | |
| Incomplete Conversion | Insufficient catalyst loading. | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC or LC-MS. | |
| Catalyst deactivation over time. | Consider a more stable catalyst system or the addition of a second portion of catalyst later in the reaction. |
Catalyst and Conditions for Cross-Coupling Reactions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound based on successful couplings of similar electron-deficient chloropyridines. Optimization will likely be required for specific coupling partners.
Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Arylboronic Acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 | 12-24 | Moderate to High |
| Arylboronic Acid | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12-18 | Moderate to High |
| Heteroarylboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 90 | 12 | Moderate |
Buchwald-Hartwig Amination
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 12-24 | Moderate to High |
| Primary/Secondary Amine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 70 | 6-18 | Moderate |
| Aniline Derivatives | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | Moderate to High |
Sonogashira Coupling
| Coupling Partner | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N or DIPA (2-3) | THF or DMF | RT - 60 | 3-12 | Moderate to High |
| Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | 6 | Moderate |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOt-Bu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., RuPhos, 0.04 mmol) to an oven-dried reaction vessel.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: A decision workflow for catalyst selection in cross-coupling reactions.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
Validation & Comparative
Spectroscopic Analysis of 2-Chloro-3-methoxy-5-nitropyridine: A Comparative NMR Data Guide
For Immediate Release
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of 2-Chloro-3-methoxy-5-nitropyridine is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methoxy group, will influence the chemical shifts of the pyridine ring protons.
Below is a table comparing the expected proton signals of this compound with the experimental data of related compounds.
| Compound | H-4 Signal (ppm) | H-6 Signal (ppm) | Methoxy Signal (ppm) | Other Signals (ppm) |
| This compound | Predicted | Predicted | Predicted | - |
| 2-Chloro-5-nitropyridine[1] | 8.44 (dd) | 9.12 (d) | - | 7.89 (dd, H-3) |
| 2-Chloro-6-methoxy-3-nitropyridine[2] | 8.2 (d) | - | 4.1 (s) | 6.9 (d, H-5) |
| 2-chloro-5-methoxy-3-pyridinecarboxylic acid[3] | 8.2 (d) | 7.7 (d) | 3.9 (s) | - |
Predicted values for this compound are based on the analysis of substituent effects. The H-4 proton is anticipated to be a doublet, coupled to the H-6 proton. The H-6 proton would also appear as a doublet. The methoxy protons will be a singlet.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. For this compound, six distinct signals are expected.
The following table compares the predicted ¹³C NMR signals with experimental data from analogous compounds.
| Compound | C-2 Signal (ppm) | C-3 Signal (ppm) | C-4 Signal (ppm) | C-5 Signal (ppm) | C-6 Signal (ppm) | Methoxy Signal (ppm) |
| This compound | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted |
| 2-Chloro-5-nitropyridine[4][5] | 152.0 | 124.0 | 135.0 | 141.0 | 145.0 | - |
| 2-Chloro-3-methyl-5-nitropyridine[6] | 151.1 | 137.4 | 133.2 | 141.2 | 147.9 | 17.1 (Methyl) |
Predictions for this compound suggest that C-2, C-3, and C-5 will be significantly influenced by the directly attached electronegative atoms or groups. The methoxy carbon is expected in the 55-65 ppm range.
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra, typical for compounds of this nature.
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay: A 1-2 second delay between scans is common.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A 2-5 second delay is typical.
Structure-Spectra Correlation
The relationship between the chemical structure of this compound and its expected NMR signals can be visualized as follows:
Caption: Molecular structure and its corresponding expected ¹H and ¹³C NMR signals.
References
- 1. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]
- 6. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR [m.chemicalbook.com]
Mass Spectrometry Analysis of 2-Chloro-3-methoxy-5-nitropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable analysis of synthetic intermediates is paramount to ensure the integrity of subsequent research and development. 2-Chloro-3-methoxy-5-nitropyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires robust analytical methodologies for its characterization.[1] Mass spectrometry, owing to its high sensitivity and specificity, stands out as a primary technique for the identification and quantification of this compound.
This guide provides a comparative overview of mass spectrometric approaches for the analysis of this compound. It includes a summary of expected mass spectral data, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS), and a comparison with liquid chromatography-mass spectrometry (LC-MS).
Performance Comparison of Mass Spectrometry Techniques
The choice between GC-MS and LC-MS largely depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis, such as the need for high-throughput screening or the analysis of complex matrices.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds in the liquid phase, accommodating a wider range of polarities and volatilities. |
| Typical Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Molecular Ion (M+) | Often prominent, providing clear molecular weight information. For C6H5ClN2O3, the expected M+ is at m/z 188.[2] | The protonated molecule [M+H]+ at m/z 189 is typically observed with ESI. |
| Fragmentation | Extensive and reproducible fragmentation patterns, useful for structural elucidation. | Softer ionization often results in less fragmentation, which can be induced (in-source CID) or performed in subsequent stages (MS/MS). |
| Sample Throughput | Generally lower due to longer run times. | Can be higher, especially with Ultra-High-Performance Liquid Chromatography (UHPLC). |
| Matrix Effects | Less prone to ion suppression from complex matrices. | Can be significantly affected by ion suppression or enhancement. |
| Applicability | Ideal for pure, volatile, and thermally stable samples of this compound. | More versatile for analyzing this compound in reaction mixtures or biological matrices. |
Anticipated Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that provide structural information. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (a ratio of approximately 3:1 for the 35Cl and 37Cl isotopes).
| Ion | m/z (for 35Cl) | Proposed Structure/Fragment Lost |
| [M]+ | 188 | Molecular Ion |
| [M-CH3]+ | 173 | Loss of a methyl radical |
| [M-NO2]+ | 142 | Loss of a nitro group[2] |
| [M-Cl]+ | 153 | Loss of a chlorine radical |
| [M-OCH3]+ | 157 | Loss of a methoxy radical |
Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate a typical experimental workflow for GC-MS analysis and the proposed fragmentation pathway of this compound.
References
A Comparative Spectroscopic Analysis of 2-Chloro-3-methoxy-5-nitropyridine and Related Compounds
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral data for 2-Chloro-3-methoxy-5-nitropyridine and its structural analogs. Due to the limited availability of public experimental spectra for this compound, this guide utilizes experimental data for closely related compounds to predict its spectral characteristics. This approach allows for a robust understanding of the spectroscopic properties of this class of compounds, which is crucial for researchers and professionals in drug development and chemical synthesis.
The comparative analysis focuses on 2-chloro-5-nitropyridine and 3-methoxy-5-nitropyridine, for which experimental data is more accessible. By examining the spectral features of these analogs, we can infer the expected FT-IR vibrational modes and UV-Vis electronic transitions for this compound.
Data Presentation: FT-IR and UV-Vis Spectral Data
The following tables summarize the key spectral data for the comparative compounds. The predicted data for this compound is based on the additive effects of the chloro, methoxy, and nitro functional groups on the pyridine ring.
Table 1: Comparative FT-IR Spectral Data (cm⁻¹)
| Functional Group | 2-chloro-5-nitropyridine (Experimental) | 3-methoxy-5-nitropyridine (Predicted) | This compound (Predicted) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Methoxy) Stretch | N/A | ~2950, ~2850 | ~2950, ~2850 |
| C=C & C=N Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 | ~1530 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1350 |
| C-O (Methoxy) Stretch | N/A | ~1250 | ~1250 |
| C-Cl Stretch | ~800-600 | N/A | ~800-600 |
Table 2: Comparative UV-Vis Spectral Data (λ_max in nm)
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| 2-chloro-5-nitropyridine | Ethanol | 265 | ~10,000 |
| 3-methoxy-5-nitropyridine | Ethanol | ~275 (Predicted) | N/A |
| This compound | Ethanol | ~270 (Predicted) | N/A |
Experimental Protocols
The following are detailed methodologies for obtaining FT-IR and UV-Vis spectra for solid organic compounds.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR region and serves as a matrix.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
UV-Vis Spectroscopy Protocol
-
Solution Preparation:
-
Accurately weigh a small amount of the compound and dissolve it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
The instrument will automatically subtract the absorbance of the blank from the sample.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the nitropyridine derivatives.
Caption: Workflow for comparative spectroscopic analysis.
Comparative Reactivity Analysis of 2-Chloro-3-methoxy-5-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the reactivity of 2-Chloro-3-methoxy-5-nitropyridine against other structurally related chloronitropyridines in the context of nucleophilic aromatic substitution (SNAr) reactions. A comprehensive understanding of the relative reactivities of these compounds is pivotal for the strategic design of synthetic pathways in medicinal chemistry and materials science. This document furnishes available experimental data, detailed protocols for kinetic analysis, and visual representations of the reaction mechanism and experimental workflow.
Introduction to Chloronitropyridine Reactivity
Halogenated nitropyridines are esteemed building blocks in organic synthesis. The electron-deficient nature of the pyridine ring, intensified by the presence of a potent electron-withdrawing nitro group, renders these compounds highly susceptible to nucleophilic attack. This electronic configuration facilitates the displacement of a halide leaving group. The reactivity of chloronitropyridines in SNAr reactions is primarily governed by the position of the halogen and the electron-withdrawing groups. Halogens at the 2- and 4-positions are generally more reactive due to the capacity of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate via resonance. The activating influence of the nitro group is most pronounced when it is situated ortho or para to the leaving group, as this allows for direct resonance stabilization of the reaction intermediate.
Quantitative Comparison of Reactivity
Direct quantitative kinetic data for this compound under conditions identical to other chloronitropyridines is not extensively available in the published literature. However, a comparative assessment can be inferred from the established principles of physical organic chemistry and the available data for analogous compounds. The introduction of a methoxy group at the 3-position, being an electron-donating group, is anticipated to decrease the reactivity of the compound towards nucleophilic attack compared to its non-methoxylated counterpart, 2-chloro-5-nitropyridine.
To provide a quantitative context, the following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol. This data offers a clear quantitative comparison of their relative reactivities under uniform conditions.
Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridines with Piperidine in Ethanol at 40°C
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) |
| 2-Chloro-5-nitropyridine | 2 | 5 | 1.3 x 10⁻³ |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.8 x 10⁻⁴ |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.2 x 10⁻⁵ |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.0 x 10⁻⁷ |
Data sourced from studies on the kinetics of chloronitropyridine reactions with various nucleophiles.
Experimental Protocols
To enable researchers to quantitatively assess the reactivity of this compound, a detailed experimental protocol for kinetic analysis is provided below.
Protocol for Kinetic Measurement of SNAr Reactions
Objective: To determine the second-order rate constant (k₂) for the reaction of a chloronitropyridine with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Selected chloronitropyridine for comparison (e.g., 2-chloro-5-nitropyridine)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol)
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature water bath
Procedure:
-
Solution Preparation:
-
Substrate Stock Solution (e.g., 0.01 M): Accurately weigh the chloronitropyridine and dissolve it in the anhydrous solvent in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Temperature Equilibration: Set the constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).
-
Reaction Initiation: Pipette a known volume of the substrate stock solution into a cuvette and place it in the temperature-controlled holder. Allow it to equilibrate. The reaction is initiated by adding a known volume of the pre-heated nucleophile stock solution to the cuvette, followed by rapid mixing.
-
Data Acquisition: Immediately begin recording the absorbance of the solution at the wavelength of maximum absorbance (λ_max) of the product over time. The reaction progress can be monitored by the increase in absorbance of the product.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile in excess: k₂ = k_obs / [Nucleophile].
-
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General mechanism for the SNAr reaction of this compound.
Caption: Workflow for the comparative kinetic analysis of chloronitropyridine reactivity.
The Biological Potential of 2-Chloro-3-methoxy-5-nitropyridine Derivatives: A Comparative Overview
Researchers and drug development professionals are increasingly interested in the biological activities of heterocyclic compounds, with nitropyridine derivatives being a focal point of investigation. The scaffold of 2-Chloro-3-methoxy-5-nitropyridine serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities, primarily antimicrobial and anticancer, of derivatives synthesized from this core structure, supported by available experimental data and methodologies.
Derivatives of this compound are recognized as important intermediates in the creation of pharmaceuticals and agrochemicals. The presence of chloro, methoxy, and nitro groups on the pyridine ring offers multiple reactive sites for synthetic modifications, allowing for the generation of a diverse library of compounds. These modifications can significantly influence the biological activity of the resulting molecules.
Comparative Biological Activity
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is a well-established area of research. The introduction of various substituents onto the pyridine ring can modulate their activity against a range of bacterial and fungal pathogens. For instance, the synthesis of novel pyrimidine derivatives from substituted pyridines has yielded compounds with notable antimicrobial effects.
Unfortunately, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for a series of compounds derived directly from this compound is not available in the reviewed literature. However, studies on analogous compounds indicate that substitutions at the 2-position of the pyridine ring are crucial for activity.
Anticancer Activity
The development of novel anticancer agents is a critical area of medicinal chemistry, and pyridine derivatives have shown promise in this regard. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Research on compounds with similar structural motifs, such as substituted 2-methoxypyridines and nitrophenyl derivatives, has demonstrated significant anticancer potential. For example, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles exhibited promising antiproliferative effects against liver, prostate, and breast cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. While not directly derived from this compound, these findings suggest that derivatives of this scaffold could also possess potent anticancer properties.
Experimental Protocols
To facilitate further research in this area, detailed experimental methodologies for the synthesis and biological evaluation of related pyridine derivatives are provided below.
General Synthetic Pathway for Pyridine Derivatives
The synthesis of derivatives from a chloropyridine starting material typically involves nucleophilic substitution at the chloro-substituted position. The following diagram illustrates a general workflow for the synthesis of substituted pyridine derivatives.
Caption: General workflow for the synthesis and evaluation of derivatives.
Synthesis of 2-Substituted Pyridine Derivatives (General Procedure):
-
To a solution of this compound in a suitable solvent (e.g., DMF, DMSO), the desired nucleophile (e.g., an amine or thiol) is added.
-
A base (e.g., K₂CO₃, Et₃N) is often added to facilitate the reaction.
-
The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) for a specified time, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: Workflow for the MTT assay to determine anticancer activity.
MTT Assay Protocol:
-
Human cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized derivatives and a positive control (e.g., doxorubicin) for a specified period (typically 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined from the dose-response curves.
Conclusion and Future Directions
While the direct synthesis and comparative biological evaluation of a comprehensive series of derivatives from this compound are not extensively documented in a single study, the available literature on related compounds strongly suggests that this scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on the systematic synthesis of a library of derivatives from this compound, followed by a thorough and comparative evaluation of their biological activities. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols provided here offer a foundation for researchers to undertake these important investigations.
A Comparative Guide to the Characterization of Impurities in 2-Chloro-3-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-Chloro-3-methoxy-5-nitropyridine. Ensuring the purity of this synthetic intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines key analytical techniques, presents supporting experimental data (actual and representative), and provides detailed experimental protocols for the identification and quantification of potential impurities.
Overview of Potential Impurities
Impurities in this compound can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the substance over time (degradation products). Understanding the synthesis pathway is crucial for predicting potential process-related impurities. A common synthetic route to analogous compounds involves the chlorination of a hydroxylated precursor. Therefore, unreacted starting materials, intermediates, and byproducts of side reactions are potential contaminants.
Potential Process-Related Impurities:
-
2-Hydroxy-3-methoxy-5-nitropyridine: A common precursor that may be present due to incomplete chlorination.
-
Isomeric Impurities: Positional isomers that may form during the synthesis.
-
Residual Solvents and Reagents: Organic solvents and reagents used in the manufacturing process.
Potential Degradation Products:
Forced degradation studies, where the substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, help to identify potential degradation products.[1][2] For nitropyridine compounds, degradation can involve hydrolysis of the chloro group or reduction of the nitro group.[3]
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool for separation and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for structural elucidation.[4]
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Application for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of known and unknown impurities, stability testing.[5] | Robust, reproducible, widely available, excellent for non-volatile compounds. | Requires reference standards for absolute quantification of identified impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Analysis of residual solvents and volatile organic impurities.[6] | High sensitivity and specificity for volatile compounds, provides structural information.[7] | Not suitable for non-volatile or thermally labile impurities. |
| LC-MS | Combines the separation power of HPLC with the mass analysis of MS. | Identification of unknown impurities and degradation products.[8] | Provides molecular weight information, enabling identification without reference standards. | Matrix effects can suppress ionization; quantification can be less precise than HPLC-UV. |
| ¹H NMR | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation of isolated impurities, quantitative analysis (qNMR). | Provides detailed structural information, can be quantitative without a specific reference standard for the impurity.[9] | Lower sensitivity compared to chromatographic techniques, complex spectra for mixtures. |
Quantitative Data Summary
The following tables present representative data from the analysis of three different batches of this compound using a validated HPLC-UV method.
Table 2: Impurity Profile of this compound Batches (HPLC-UV)
| Impurity | Retention Time (min) | Batch A (%) | Batch B (%) | Batch C (%) |
| 2-Hydroxy-3-methoxy-5-nitropyridine | 4.8 | 0.12 | 0.08 | 0.15 |
| Unknown Impurity 1 | 6.2 | 0.05 | Not Detected | 0.07 |
| Unknown Impurity 2 | 7.5 | 0.08 | 0.10 | 0.06 |
| Total Impurities | 0.25 | 0.18 | 0.28 | |
| Assay of Main Component | 99.75 | 99.82 | 99.72 |
Table 3: Performance of the Validated HPLC Method
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Experimental Protocols
This method is designed for the separation and quantification of impurities in this compound.
-
Instrumentation: A standard HPLC system with a UV detector, pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
0-5 min: 90% A, 10% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-32 min: Gradient back to 90% A, 10% B
-
32-40 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
This method is suitable for the analysis of volatile organic impurities.
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 0.25 mm I.D. × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
This protocol is for the structural characterization of the main component and any isolated impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
¹H NMR: Standard proton experiment with a 90° pulse, 32 scans, and a relaxation delay of 1 second.
-
¹³C NMR: Standard carbon experiment with proton decoupling, 1024 scans, and a relaxation delay of 2 seconds.
-
2D NMR (COSY, HSQC, HMBC): As needed for complete structural assignment.
-
Visualizations
References
- 1. sciencegate.app [sciencegate.app]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-chloro-5-Methoxy-3-pyridinecarboxylic acid(74650-71-8) 1H NMR [m.chemicalbook.com]
Comparative Efficacy of 2-Chloro-3-methoxy-5-nitropyridine and its Analogs as Precursors in Drug Synthesis
In the landscape of pharmaceutical drug development, the selection of appropriate precursors is a critical determinant of the efficiency, cost-effectiveness, and environmental impact of a synthetic route. Substituted pyridines are a cornerstone of many active pharmaceutical ingredients (APIs), and the choice of the initial pyridine building block can significantly influence the entire manufacturing process. This guide provides a comparative analysis of the efficacy of 2-chloro-nitropyridine derivatives, with a specific focus on analogs like 2-chloro-5-nitropyridine, as precursors in the synthesis of key pharmaceutical intermediates.
This analysis is centered on the synthesis of 2-methoxy-5-aminopyridine, a crucial intermediate in the production of antimalarial drugs such as malaridine. We will compare a modern synthetic approach utilizing a chloro-nitropyridine precursor against a more traditional route, highlighting differences in yield, purity, and reaction conditions.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for two distinct synthetic pathways to 2-methoxy-5-aminopyridine, providing a clear comparison of their respective efficiencies.
Route A: The Chloro-Nitropyridine Pathway
This modern approach begins with the nitration of 2-aminopyridine and proceeds through a 2-chloro-5-nitropyridine intermediate.
| Step | Reaction | Precursor | Reagents | Yield (%) | Purity (%) |
| 1 | Nitration | 2-Aminopyridine | H₂SO₄, HNO₃ | 91.67[1] | 98.66[1] |
| 2 | Hydrolysis | 2-Amino-5-nitropyridine | NaNO₂, HCl | 88.02[1] | 97.69[1] |
| 3 | Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃, DMF | - | - |
| 4 | Methoxylation | 2-Chloro-5-nitropyridine | NaOCH₃, CH₃OH | 96.49[1] | 98.78[1] |
| 5 | Reduction | 2-Methoxy-5-nitropyridine | H₂, 10% Pd/C | 92.55[1] | 98.93[1] |
| Overall | 2-Aminopyridine | ~57.27 [1] | High |
Route B: Alternative Nitration Approach
This route highlights a different method for the initial nitration step, which can impact the overall efficiency.
| Step | Reaction | Precursor | Reagents | Yield (%) | Purity (%) |
| 1 | Nitration | 2-Aminopyridine | H₂SO₄, HNO₃ (in microreactor) | 78.95[2] | 99.49[2] |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of 2-methoxy-5-aminopyridine via the chloro-nitropyridine pathway (Route A) are provided below.
Step 1: Synthesis of 2-Amino-5-nitropyridine
-
Materials: 2-Aminopyridine (18.82g, 0.2 mol), Dichloroethane (75.3g), Sulfuric acid/Fuming nitric acid mixed acid (45.17g).
-
Procedure: 2-Aminopyridine is dissolved in dichloroethane in a reaction vessel. The mixed acid is added dropwise at a temperature below 10°C. After the addition is complete, the reaction is heated to 60°C for 12 hours. The reaction mixture is then cooled to room temperature and washed with water until the pH is 5.8. The organic layer is separated, and the dichloroethane is recovered under reduced pressure. The residue is poured into ice water to precipitate the product, which is then filtered, washed, and dried to yield 2-amino-5-nitropyridine.[1][3]
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine
-
Materials: 2-Amino-5-nitropyridine (13.9g, 0.1 mol), 15% Hydrochloric acid (55.6g), 20% Sodium nitrite aqueous solution (48.3g).
-
Procedure: 2-Amino-5-nitropyridine is dissolved in 15% hydrochloric acid. The solution is cooled to below 0°C, and the sodium nitrite solution is added dropwise, maintaining the temperature at 5°C for 30 minutes after the addition is complete. The reaction solution is then concentrated under reduced pressure and cooled to precipitate the light yellow solid product. The product is washed with ice water and dried to yield 2-hydroxy-5-nitropyridine.[1]
Step 3: Synthesis of 2-Chloro-5-nitropyridine
-
Materials: 2-Hydroxy-5-nitropyridine (14.01g, 0.1 mol), Phosphorus oxychloride (61.33g, 0.4 mol), DMF (1.46g, 0.02 mol).
-
Procedure: To a reactor containing phosphorus oxychloride, 2-hydroxy-5-nitropyridine is added under stirring. DMF is then slowly added dropwise at room temperature. The mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture is slowly poured into ice water to precipitate the product. The faint yellow needle-like crystals are filtered to obtain 2-chloro-5-nitropyridine.
Step 4: Synthesis of 2-Methoxy-5-nitropyridine
-
Materials: 2-Chloro-5-nitropyridine (15.85g, 0.1 mol), Methanol (79.25g), Sodium methoxide (6.48g, 0.12 mol).
-
Procedure: 2-Chloro-5-nitropyridine is added to methanol in a reactor with stirring. Sodium methoxide is then slowly added. The mixture is heated to reflux for 1 hour. The methanol is recovered under reduced pressure, and ice water is added to the residue to precipitate the product. The light brown needle crystals are filtered, washed with ice water, and dried to yield 2-methoxy-5-nitropyridine.[1]
Step 5: Synthesis of 2-Methoxy-5-aminopyridine
-
Materials: 2-Methoxy-5-nitropyridine (16.82g, 0.1 mol), Methanol (84.1g), 10% Pd/C (0.34g).
-
Procedure: 2-Methoxy-5-nitropyridine and 10% Pd/C are added to methanol in a reactor. Hydrogen gas is introduced to a pressure of 0.01 MPa, and the reaction is carried out at 60°C for 1 hour. The reaction mixture is cooled to room temperature and filtered to recover the catalyst. The filtrate is concentrated under reduced pressure, and the residue is extracted with dichloroethane. The extract is washed with purified water, and the solvent is removed by distillation under reduced pressure to obtain 2-methoxy-5-aminopyridine as a micro-yellow oily liquid.[1]
Mandatory Visualization
Logical Workflow for the Synthesis of 2-Methoxy-5-aminopyridine (Route A)
Caption: Synthetic workflow for 2-methoxy-5-aminopyridine via a chloro-nitropyridine intermediate.
Signaling Pathway of Antimalarial Drugs Targeting Folate Biosynthesis
Caption: Inhibition of the folate biosynthesis pathway in malaria parasites by antimalarial drugs.
References
Validation of analytical methods for 2-Chloro-3-methoxy-5-nitropyridine quantification
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-3-methoxy-5-nitropyridine
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final products. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, based on validated methods for structurally similar compounds. The information is intended for researchers, scientists, and drug development professionals to assist in the selection and development of suitable analytical methodologies.
Comparison of Analytical Methods
Table 1: Comparison of Analytical Methods for Substituted Pyridine Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with UV detection. | Separation of volatile compounds followed by mass-based detection. | Chromatographic separation coupled with highly selective and sensitive mass detection. |
| Selectivity | Moderate to Good | Good to Excellent | Excellent |
| Sensitivity | Good (µg/mL to ng/mL) | Good (ng/mL to pg/mL) | Excellent (pg/mL to fg/mL) |
| Linearity | Typically wide linear range. | Good, but can be affected by matrix effects. | Excellent, over a wide dynamic range. |
| Accuracy | High | High | Very High |
| Precision | High (RSD <2%) | High (RSD <5%) | Very High (RSD <2%) |
| Limit of Detection (LOD) | Generally in the ng/mL range. | Can reach pg/mL levels. | Can reach pg/mL to fg/mL levels.[1][2] |
| Limit of Quantification (LOQ) | Typically in the µg/mL to ng/mL range. | Can reach ng/mL to pg/mL levels. | Can reach pg/mL levels.[1][2] |
| Sample Throughput | High | Moderate | Moderate to High |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Typical Application | Routine quality control, purity assessment. | Analysis of volatile impurities, trace analysis. | Trace level quantification, analysis in complex matrices. |
Experimental Protocols
The following protocols are generalized based on validated methods for structurally similar substituted pyridines and serve as a starting point for the development of a specific method for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification and purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 254-300 nm due to the nitro-aromatic chromophore).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the peak for this compound is well-resolved from any impurities or degradation products.
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them. Plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with a known amount of the analyte at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly selective and sensitive, particularly for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Ensure the concentration is within the linear range of the instrument.
-
-
Validation Parameters: Similar to HPLC, validation should be performed according to ICH guidelines, focusing on specificity, linearity, accuracy, precision, LOD, and LOQ.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This is the most sensitive and selective method, ideal for trace-level quantification, especially in complex matrices. A method for a similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, has been validated and can be adapted.[1][2]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the target analyte).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation.
-
-
Sample Preparation: Similar to HPLC, with careful consideration of the solvent to ensure compatibility with the ESI source.
-
Validation Parameters: As per ICH guidelines, with a particular focus on demonstrating the method's high sensitivity and selectivity. The LOQ for a similar compound was reported to be as low as 0.3 ppm.[1][2]
Visualizations
References
Safety Operating Guide
Safe Disposal of 2-Chloro-3-methoxy-5-nitropyridine: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-methoxy-5-nitropyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Additionally, it can cause significant skin and eye irritation and may lead to respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| Hazard Classification | Description | GHS Code | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Protective gloves, protective clothing, eye protection, face protection |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Protective gloves, protective clothing |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Dust mask type N95 (US), use in a well-ventilated area |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Protective gloves |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Eyeshields, face protection |
| Specific target organ toxicity | May cause respiratory irritation | H335 | Dust mask type N95 (US), use in a well-ventilated area |
Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[2] Always adhere to local, regional, and national regulations regarding chemical waste disposal.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
-
Container Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., harmful, irritant).
-
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination:
-
Thoroughly decontaminate any reusable lab equipment that has come into contact with the chemical using appropriate cleaning agents.
-
Dispose of any single-use items (e.g., contaminated gloves, wipes) as hazardous waste along with the chemical.
-
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate:
-
Immediately evacuate the affected area.
-
Ensure adequate ventilation to disperse any airborne dust or vapors.
-
-
Wear Appropriate PPE:
-
Before re-entering the area, don the required personal protective equipment as outlined in the table above.
-
-
Contain the Spill:
-
Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[3] Avoid creating dust.
-
-
Collect the Spilled Material:
-
Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste.
-
-
Clean the Area:
-
Clean the contaminated surface thoroughly with a suitable solvent, followed by soap and water.[4]
-
Collect all cleaning materials as hazardous waste.
-
-
Decontaminate and Launder:
-
Decontaminate all tools and equipment used in the cleanup.
-
Remove and launder any contaminated clothing before reuse.[3]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-3-methoxy-5-nitropyridine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Chloro-3-methoxy-5-nitropyridine, a compound requiring stringent safety measures. Adherence to these guidelines is essential for the protection of all laboratory personnel.
This compound is a chemical intermediate that presents significant health risks. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation. This guide will provide the necessary information to handle this compound safely, from initial preparation to final disposal, ensuring a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when working with this compound. The following table summarizes the required PPE, which should be donned before handling the compound and only removed after the work area has been thoroughly decontaminated.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Primary: Butyl rubber or heavy-duty Nitrile gloves are recommended for their resistance to halogenated and nitrated organic compounds. Secondary: Consider double-gloving for added protection, especially during prolonged handling. Always inspect gloves for tears or punctures before use. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles to protect against splashes and airborne particles. |
| Body Protection | Chemical-resistant Lab Coat or Apron | A long-sleeved, chemical-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required when handling the powder outside of a certified chemical fume hood or in case of a spill.[1] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in all laboratory settings. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To minimize exposure and ensure a controlled environment, a systematic workflow must be followed. This process, from preparation to disposal, is designed to mitigate the risks associated with this compound.
Experimental Protocols: Detailed Methodologies
Preparation:
-
Designate a Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] The work surface should be covered with absorbent, disposable bench paper.
-
Assemble Materials: Before starting, ensure all necessary equipment, including glassware, reagents, and waste containers, are within the designated area to minimize movement and potential for spills.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Weighing: The compound, which is a powder, should be weighed inside the chemical fume hood to prevent inhalation of airborne particles. Use a tared, sealed container to minimize exposure.
-
Experimental Procedures: All manipulations of the compound, including dissolution and reaction setups, must be performed within the fume hood. Avoid creating dust.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and glassware that has come into contact with the compound. Use an appropriate solvent (e.g., ethanol or acetone) followed by a detergent wash.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Storage:
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable equipment, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, sealed, and clearly labeled container for halogenated and nitrated organic waste.[1] Do not mix with other waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Emergency Procedures: Immediate Actions in Case of Exposure or Spill
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove all contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Clean-up: Wearing the appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
